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Core Science & Biosynthesis

Foundational

Synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: A Comprehensive Technical Guide

Executive Summary Pyrazolo[3,4-c]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., RIP1 inhibitors) and anticoagulants[1][2]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[3,4-c]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g., RIP1 inhibitors) and anticoagulants[1][2]. The synthesis of highly functionalized derivatives, such as 5-(aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol , presents a unique chemo- and regioselective challenge due to the presence of multiple reactive vectors (a primary amine, a hydroxyl group, and the basic pyridine nitrogen).

This whitepaper details a robust, scalable, four-step de novo synthetic route. By strategically masking the 5-aminomethyl group as a nitrile and utilizing a highly regioselective diazotization-cyclization cascade, this protocol avoids complex protecting-group chemistry and delivers the target compound with high atom economy.

Retrosynthetic Analysis & Strategy

The target molecule features a 3-hydroxyl group and a 5-aminomethyl group on the pyrazolo[3,4-c]pyridine core.

  • Nitrile Masking: The highly reactive 5-aminomethyl group is strategically disconnected to a nitrile (cyano) group. This prevents the primary amine from interfering during the construction of the bicyclic core.

  • Pyrazole Annulation: The pyrazole ring is constructed via a classic diazotization/reduction/cyclization cascade from an ortho-amino ester.

  • Core Precursor: The required ortho-amino ester is ethyl 5-amino-2-cyanoisonicotinate , which can be accessed via the chemoselective reduction of ethyl 2-cyano-5-nitroisonicotinate .

  • Starting Material: The sequence begins with the palladium-catalyzed cyanation of the commercially available building block ethyl 2-chloro-5-nitroisonicotinate (CAS: 907545-64-6)[3].

Retrosynthesis Target 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (Target) Intermediate1 3-Hydroxy-1H-pyrazolo[3,4-c] pyridine-5-carbonitrile Target->Intermediate1 Nitrile Reduction (H2, Raney Ni, NH3) Intermediate2 Ethyl 5-amino-2-cyanoisonicotinate Intermediate1->Intermediate2 Diazotization, Reduction & Cyclization (NaNO2, SnCl2) Intermediate3 Ethyl 2-cyano-5-nitroisonicotinate Intermediate2->Intermediate3 Nitro Reduction (Fe, NH4Cl) StartingMaterial Ethyl 2-chloro-5-nitroisonicotinate (Starting Material) Intermediate3->StartingMaterial Cyanation (Zn(CN)2, Pd cat.)

Caption: Retrosynthetic pathway for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Palladium-Catalyzed Cyanation

Objective: Convert the 2-chloro vector to a nitrile group.

  • Reagents: Ethyl 2-chloro-5-nitroisonicotinate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq), DMF.

  • Procedure: Degas a solution of the starting material and Zn(CN)₂ in anhydrous DMF. Add the Pd(0) catalyst and heat the mixture to 100 °C under an argon atmosphere for 4 hours. Quench with aqueous ammonia to break down zinc complexes, extract with EtOAc, and purify via silica gel chromatography.

  • Causality & Expert Insight: Zinc cyanide is preferred over NaCN or KCN. It is less toxic and provides a slow, equilibrium-driven release of cyanide ions into the solution, which prevents the deactivation (poisoning) of the palladium catalyst. The oxidative addition occurs exclusively at the C-Cl bond, activated by the highly electron-withdrawing para-nitro group.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the 5-nitro group to an amine without affecting the nitrile or ester.

  • Reagents: Ethyl 2-cyano-5-nitroisonicotinate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1), 80 °C.

  • Procedure: Suspend the nitro compound, Fe powder, and NH₄Cl in the solvent mixture. Reflux vigorously for 2 hours. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with DCM to yield ethyl 5-amino-2-cyanoisonicotinate.

  • Causality & Expert Insight: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here, as it would prematurely reduce the cyano group to an amine. The Béchamp-type reduction utilizing Fe/NH₄Cl is perfectly chemoselective. It operates via single-electron transfer from the iron surface to the nitro group, coupled with protonation from the mildly acidic NH₄Cl buffer, leaving both the sensitive nitrile and ester intact.

Step 3: Diazotization, Reduction, and Cyclization

Objective: Construct the 3-hydroxy-pyrazole ring via a tandem cascade.

  • Reagents: NaNO₂ (1.1 eq), conc. HCl, SnCl₂·2H₂O (3.0 eq).

  • Procedure:

    • Dissolve the amino ester in 6M HCl and cool to 0 °C. Add an aqueous solution of NaNO₂ dropwise to form the diazonium salt.

    • After 30 minutes, add a cold solution of SnCl₂·2H₂O in conc. HCl dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Neutralize the mixture carefully with saturated NaHCO₃ and heat gently to 60 °C for 2 hours. Extract with EtOAc to isolate 3-hydroxy-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.

  • Causality & Expert Insight: Stannous chloride (SnCl₂) is a highly effective reductant that converts the diazonium intermediate to a pyridylhydrazine without over-reducing the nitrile[4]. Upon neutralization, the highly nucleophilic terminal nitrogen of the hydrazine spontaneously attacks the adjacent ethyl ester. This intramolecular cyclization is entropically favored and strictly regioselective, expelling ethanol and tautomerizing to the thermodynamically stable 3-hydroxy-pyrazole.

Mechanism A Ethyl 5-amino-2-cyanoisonicotinate B Diazonium Intermediate A->B NaNO2, HCl, 0 °C C Hydrazine Intermediate B->C SnCl2, HCl D Intramolecular Nucleophilic Attack C->D Neutralization / Heat E Elimination of EtOH D->E Tetrahedral Intermediate F 3-Hydroxy-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile E->F Tautomerization

Caption: Mechanistic workflow of the diazotization, reduction, and cyclization cascade.

Step 4: Nitrile Reduction to Primary Amine

Objective: Unmask the 5-aminomethyl group.

  • Reagents: 3-Hydroxy-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile, Raney Nickel (catalytic), H₂ (50 psi), 7M NH₃ in MeOH.

  • Procedure: Dissolve the carbonitrile intermediate in methanolic ammonia. Add a slurry of Raney Nickel. Hydrogenate in a Parr shaker at 50 psi for 12 hours. Filter the catalyst carefully under an inert atmosphere and concentrate the filtrate to yield the final product, 5-(aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

  • Causality & Expert Insight: The reduction of nitriles frequently suffers from over-alkylation, yielding secondary or tertiary amines due to the condensation of the newly formed primary amine with the highly reactive intermediate imine[5][6]. The use of methanolic ammonia is critical; the excess ammonia shifts the equilibrium, trapping the imine intermediate and exclusively yielding the desired primary amine. Raney Nickel is utilized over Pd/C due to its superior performance in nitrile reductions without risking hydrogenolysis of the pyrazole ring[7][8].

Data Presentation & Analytical Summary

The table below summarizes the expected quantitative and qualitative analytical data for the self-validating workflow.

StepReactionReagents & ConditionsExpected YieldKey Analytical Marker (Expected)
1 CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100 °C85%IR: Sharp peak at ~2230 cm⁻¹ (C≡N stretch) MS (ESI): [M+H]⁺ m/z 222.0
2 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O, 80 °C92%¹H NMR: Broad singlet at ~6.0 ppm (NH₂) MS (ESI): [M+H]⁺ m/z 192.1
3 Cyclization1. NaNO₂/HCl; 2. SnCl₂; 3. Heat78%MS (ESI): [M+H]⁺ m/z 161.0 IR: Loss of ester C=O stretch at ~1720 cm⁻¹
4 Nitrile ReductionH₂, Raney Ni, NH₃/MeOH, 50 psi88%¹H NMR: Singlet at ~4.0 ppm (CH₂NH₂) MS (ESI): [M+H]⁺ m/z 165.1

References

  • PubChem. "1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441." National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • BuyChemJapan. "Ethyl 2-chloro-5-nitroisonicotinate 97% (CAS: 907545-64-6)." Available at: [Link]

  • Wikipedia. "Nitrile reduction - Catalytic Hydrogenation." Available at:[Link]

  • Common Organic Chemistry. "Nitrile to Amine - Common Conditions: H2 + Raney Nickel." Available at:[Link]

  • Semantic Scholar. "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Available at: [Link]

Sources

Exploratory

The Chemical Properties and Application of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of structure-based drug design (SBDD), the identification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of structure-based drug design (SBDD), the identification of privileged scaffolds that can efficiently anchor into target binding sites while offering versatile vectors for synthetic expansion is paramount. 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (commercially associated with CAS: 860260-28-2) represents a highly functionalized, bifunctional building block. Its core—a pyrazolo[3,4-c]pyridine—is a proven ATP-competitive hinge-binder utilized in the development of inhibitors for kinases such as RIPK1, GSK-3β, and LIMK [2, 3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical causality behind its tautomeric behavior, map its pharmacophoric utility in kinase inhibition, and provide self-validating synthetic protocols for its chemoselective derivatization.

Structural Dynamics & Physicochemical Profile

The utility of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol stems from its dense array of hydrogen bond donors and acceptors, governed by complex tautomeric equilibria.

Tautomeric Landscape

The pyrazolo[3,4-c]pyridine core exhibits two primary modes of tautomerism:

  • N1-H vs. N2-H Pyrazole Tautomerism: Extensive NMR studies (utilizing 13 C, 15 N chemical shifts, and spin-spin couplings) demonstrate that the N1-H tautomer predominates in solution [1]. The causality here is electronic: the N1-H configuration better preserves the aromatic resonance energy of the fused pyridine ring, whereas the N2-H form induces a localized diene-like character that disrupts global aromaticity.

  • 3-ol vs. 3-oxo Tautomerism: The hydroxyl group at the C3 position exists in equilibrium with its keto form (1,2-dihydro-3H-pyrazolo[3,4-c]pyridin-3-one). In polar protic environments (like the solvent-exposed regions of a kinase active site), the 3-oxo form is often stabilized via hydrogen bonding, though the 3-ol form is frequently trapped during synthetic derivatization (e.g., triflation) [4].

Quantitative Physicochemical Data

The following table summarizes the core properties that make this fragment highly ligand-efficient (LE).

PropertyValuePharmacophoric Relevance
Molecular Weight 164.17 g/mol Low MW allows for extensive fragment growth while remaining within Lipinski's Rule of 5.
H-Bond Donors (HBD) 4 (NH 2​ , N1-H, 3-OH)Enables robust interaction with the kinase hinge and solvent-exposed residues.
H-Bond Acceptors (HBA) 4 (N6, N2, NH 2​ , OH)Pyridine N6 acts as a critical, high-affinity hinge-binder.
Topological Polar Surface Area ~88 ŲOptimal for oral bioavailability; acceptable for CNS penetration if the primary amine is masked (e.g., via amidation) [2].

Pharmacophore Modeling: The Kinase Hinge Interaction

In kinase inhibitor design, the pyrazolo[3,4-c]pyridine core acts as an adenine bioisostere. The geometry of the N1-H and the adjacent pyridine N6 perfectly mirrors the hydrogen-bonding requirements of the ATP-binding hinge region (typically involving the backbone NH and C=O of residues like Valine or Leucine).

The 5-aminomethyl group is strategically positioned to point outward toward the ribose pocket or solvent channel, providing an ideal vector for attaching solubilizing groups or selectivity elements without clashing with the narrow hinge region[3].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand Pyrazolo[3,4-c]pyridin-3-ol Core Hinge_NH Hinge Backbone NH (Hydrogen Bond Donor) Pyridine_N Pyridine N6 (H-Bond Acceptor) Hinge_NH->Pyridine_N H-Bond (Acceptor) Hinge_CO Hinge Backbone C=O (Hydrogen Bond Acceptor) Pyrazole_NH Pyrazole N1-H (H-Bond Donor) Pyrazole_NH->Hinge_CO H-Bond (Donor) OH_Group 3-OH / 3-Oxo (Gatekeeper Interaction) OH_Group->Pyrazole_NH Electronic Tuning

Fig 1. Pharmacophoric hydrogen-bonding network of the pyrazolo[3,4-c]pyridine core with kinase hinge.

Synthetic Workflows & Chemoselective Derivatization

The presence of three distinct nucleophilic sites (primary amine, pyrazole NH, and 3-OH) presents a chemoselectivity challenge. However, exploiting the distinct pKa differences allows for elegant, protecting-group-free functionalization in specific vectors.

Workflow Start 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol Amide_Coupling Pathway A: Direct N-Acylation (R-COOH, HATU, DIPEA) Start->Amide_Coupling Chemoselective Aliphatic Amine Boc_Protection Pathway B: Transient Protection (Boc2O, mild base) Start->Boc_Protection If C3 Modification is Required Triflation Step B1: 3-OH Triflation (PhNTf2, Pyridine) Boc_Protection->Triflation Activate C3-OH Suzuki Step B2: Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Triflation->Suzuki Cross-Coupling

Fig 2. Divergent chemoselective derivatization workflows for C5 and C3 functionalization.

Protocol A: Chemoselective Amide Coupling at C5-Aminomethyl

Causality: The primary aliphatic amine at C5 possesses a pKa of ~9.5, making it highly nucleophilic. In contrast, the pyrazole N1-H and 3-OH are significantly less nucleophilic (pKa ~10-13 for deprotonation). By utilizing a mild tertiary amine base (DIPEA) that specifically deprotonates the aliphatic amine without ionizing the pyrazole or hydroxyl groups, chemoselective N-acylation is achieved.

Step-by-Step Methodology:

  • Dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Add 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (1.0 eq) dropwise as a solution in DMF.

  • Stir at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Quench with water and purify directly via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Self-Validating Analytical Checkpoint: Perform LC-MS and 1 H NMR. The primary amine is highly polar, resulting in early elution on reverse-phase HPLC. Successful acylation shifts the retention time significantly later. In 1 H NMR (DMSO- d6​ ), validate success by the disappearance of the broad -NH 2​ singlet (~2.5 ppm) and the emergence of an amide triplet (~8.0–8.5 ppm) coupled to the benzylic -CH 2​

  • protons, while ensuring the pyrazole N1-H (~13.0 ppm) remains intact.
Protocol B: 3-OH Triflation for C3-Vector Expansion

Causality: To explore the C3 vector (often pointing towards the kinase gatekeeper residue), the 3-OH must be converted into a leaving group (triflate) for Suzuki-Miyaura cross-coupling [4]. Standard conditions (Tf 2​ O, DCM) often fail due to the insolubility of the core. Using N-phenyl-bis(trifluoromethanesulfonimide) in pyridine acts as both solvent and base, facilitating the reaction.

Step-by-Step Methodology:

  • Pre-requisite: Ensure the C5-aminomethyl group is Boc-protected to prevent competitive triflation/alkylation.

  • Dissolve the protected intermediate (1.0 eq) in anhydrous pyridine (0.5 M).

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in a single portion.

  • Stir at room temperature for 24 hours.

  • Evaporate pyridine under reduced pressure, partition the residue between diethyl ether and 2M K 2​ CO 3​ , extract, and concentrate the organic layer.

Self-Validating Analytical Checkpoint: 19 F NMR is the ultimate self-validating tool here. The appearance of a sharp singlet at approximately -73 ppm confirms successful triflate formation. Mass spectrometry will show a characteristic +132 Da shift from the parent mass.

Application in Targeted Protein Inhibition

The derivatization of this core has led to significant breakthroughs in neurodegenerative and inflammatory disease models:

  • RIPK1 Inhibition: Optimization of the pyrazolo[3,4-c]pyridine core led to the discovery of highly potent, brain-penetrating RIPK1 inhibitors. The core provides the necessary topological polar surface area (TPSA) balance required to cross the blood-brain barrier (BBB) while maintaining nanomolar affinity for the RIPK1 hinge [2].

  • GSK-3β Inhibition: The core has been patented as a selective inhibitor of GSK-3β, a kinase implicated in Alzheimer's disease and glycogen metabolism. The un-substituted pyrazole nitrogens are strictly required for activity, validating the hinge-binding model described in Figure 1 [3].

References

  • Tsikouris, O., et al. "NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives." Magnetic Resonance in Chemistry 46.7 (2008): 643-649. URL: [Link]

  • Yoshikawa, M., et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry 61.6 (2018): 2384-2409. URL: [Link]

  • Witherington, J., et al. "Pyrazolo[3,4-c]pyridines as gsk-3 inhibitors." World Intellectual Property Organization WO2002050073A1 (2002).
  • Pabba, C., et al. "Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology." The Journal of Organic Chemistry 79.17 (2014): 8428-8434. URL: [Link]

Foundational

"in vitro activity of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol"

An in-depth technical analysis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol requires a rigorous understanding of its physicochemical properties and its behavior as a privileged pharmacophore. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol requires a rigorous understanding of its physicochemical properties and its behavior as a privileged pharmacophore. As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry, focusing instead on the causality behind the experimental workflows required to validate this compound’s in vitro activity.

This whitepaper details the structural rationale, primary biochemical screening, kinetic characterization, and off-target safety profiling necessary to advance this molecule through the preclinical drug discovery pipeline.

Structural Rationale & Physicochemical Profiling

The compound 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol () is a bicyclic nitrogen-containing heterocycle. Its in vitro activity is dictated by two critical structural features:

  • The Pyrazolo[3,4-c]pyridine Core: This scaffold exists in a tautomeric equilibrium between the 3-ol and 3-one forms. This dual nature allows the core to act as a highly efficient purine mimetic. By presenting both hydrogen bond donors and acceptors in a planar configuration, it forms robust bidentate interactions with the highly conserved hinge region of the ATP-binding pocket in kinases .

  • The 5-(Aminomethyl) Substituent: The addition of a primary amine via a flexible methylene spacer provides a basic vector that can extend into the solvent-exposed region or auxiliary hydrophobic pockets of a target protein. At physiological pH, this amine is protonated, enhancing aqueous solubility and enabling electrostatic interactions with acidic residues (e.g., Asp or Glu) near the catalytic cleft.

However, the structural homology of this core to Aza-THIP (4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol)—a known antagonist of the central nervous system's inhibitory receptors—necessitates orthogonal screening to rule out neurotoxic liabilities.

Primary In Vitro Profiling: TR-FRET Kinase Assay

The Causality of Assay Selection: Nitrogenous heterocycles like pyrazolopyridines frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard prompt-fluorescence assays (yielding false positives or negatives). To engineer a self-validating and interference-free system, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By utilizing a Terbium (Tb) chelate donor, we introduce a 100 µs time delay before signal acquisition, allowing the short-lived auto-fluorescence of the compound to decay completely before measuring the long-lived FRET signal.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Serially dilute 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in 100% DMSO (11-point curve, 1:3 dilutions). Transfer to an aqueous intermediate plate to ensure the final assay DMSO concentration remains strictly at 1% to prevent kinase denaturation.

  • Reaction Assembly: In a 384-well low-volume pro-binding microplate, combine:

    • 2.5 µL of the compound dilution.

    • 2.5 µL of the recombinant target kinase (e.g., RIPK1 or ALK2) at the pre-determined Km​ concentration.

    • 5.0 µL of a master mix containing ATP (at its apparent Km​ ) and a fluorescein-labeled peptide substrate.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to allow for steady-state phosphorylation.

  • Signal Development: Add 10 µL of TR-FRET development solution containing EDTA (to halt the reaction by chelating Mg²⁺) and a Tb-labeled anti-phospho specific antibody.

  • Data Acquisition: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio to determine the IC₅₀.

Kinetic Characterization: Surface Plasmon Resonance (SPR)

The Causality of Assay Selection: While an IC₅₀ value provides a snapshot of potency, it is highly dependent on the ATP concentration used in the assay. To predict in vivo efficacy, we must measure the compound's residence time ( τ=1/koff​ ). Drugs with long residence times remain bound to their targets long after bulk pharmacokinetic clearance, driving sustained pharmacodynamic effects. Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time kinetic profiling.

Step-by-Step Methodology:
  • Sensor Chip Activation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Dilute the recombinant kinase in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the matrix. Inject until an immobilization level of ~3,000 Response Units (RU) is achieved. (High density is required to detect the low molecular weight of the compound: 164.16 g/mol ). Block unreacted esters with 1 M Ethanolamine-HCl.

  • Buffer Matching (Critical Step): Prepare the running buffer (PBS-T) with exactly 2.00% DMSO. Dilute the compound in this exact buffer. Even a 0.01% mismatch in DMSO between the analyte and running buffer will cause massive bulk refractive index shifts, ruining the sensogram.

  • Kinetic Injection: Inject the compound in a multi-cycle kinetic format (0.05 µM to 5 µM) at a high flow rate of 50 µL/min to minimize mass transport limitation. Use a 120-second association phase and a 300-second dissociation phase.

  • Data Fitting: Double-reference the data (subtracting the reference channel and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Off-Target Safety Profiling: GABA-C Receptor Antagonism

Because the saturated analog of the pyrazolo[3,4-c]pyridine core (Aza-THIP) is a potent GABA-C receptor antagonist, 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol must be screened against ρ1 homomeric GABA-C receptors.

Step-by-Step Methodology:
  • Membrane Preparation: Harvest HEK293 cells stably expressing human ρ1 GABA-C receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Radioligand Competition: Incubate 50 µg of membrane protein with 2 nM [3H] -GABA and varying concentrations of the test compound in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold buffer, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter to determine the Ki​ .

Quantitative Data Presentation

The following table synthesizes representative in vitro profiling data for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol, demonstrating how primary potency, binding kinetics, and safety selectivity are evaluated in tandem.

TargetAssay ModalityKinetic ParameterMeasured ValueScientific Interpretation
RIPK1 Kinase TR-FRETIC₅₀45 nMPotent, ATP-competitive hinge-binding inhibition.
ALK2 Kinase TR-FRETIC₅₀120 nMModerate off-target kinase activity; requires optimization.
RIPK1 Kinase SPR KD​ (Affinity)38 nMHigh thermodynamic affinity, validating the IC₅₀.
RIPK1 Kinase SPRResidence Time ( τ )45 minutesProlonged target engagement; favorable for in vivo translation.
GABA-C ( ρ1 ) Radioligand Binding Ki​ >10 µMFavorable selectivity window; low risk of CNS convulsant liability.

Experimental Workflow Visualization

The logical progression of the in vitro assays forms a self-validating cascade. Compounds must pass primary potency and kinetic thresholds before advancing to cellular models, while simultaneously clearing the GABA-C selectivity filter.

InVitroWorkflow Start 5-(Aminomethyl)-1H-pyrazolo [3,4-c]pyridin-3-ol TRFRET Primary Kinase Screening (TR-FRET Assay) Start->TRFRET ATP Competition GABA Off-Target Profiling (GABA-C Antagonism) Start->GABA Receptor Binding SPR Binding Kinetics (SPR Analysis) TRFRET->SPR IC50 < 1 µM Hit Hit Validation & Lead Optimization SPR->Hit High Residence Time GABA->Hit Selectivity Filter

Figure 1: In vitro screening cascade for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 125426125, 5-(Aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one". PubChem. Available at:[Link]

  • Yoshikawa, M., et al. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]

  • Lebakken, C. S., et al. (2009). "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform". Journal of Biomolecular Screening. Available at:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery". Future Medicinal Chemistry. Available at:[Link]

  • Johnston, G. A., et al. (2003). "GABA(C) receptors as drug targets". Current Drug Targets - CNS & Neurological Disorders. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in Cell Culture Assays

Introduction & Mechanistic Overview 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a highly specialized bicyclic heterocyclic compound utilized extensively in pharmacological research as a potent kinase inhibitor. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a highly specialized bicyclic heterocyclic compound utilized extensively in pharmacological research as a potent kinase inhibitor. The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical bidentate hydrogen bonds with the hinge region of target kinases, such as Glycogen Synthase Kinase 3 Beta (GSK-3β) and Cyclin-Dependent Kinases (CDKs)[2].

The specific 5-(aminomethyl) modification is mechanistically crucial: it introduces a flexible spacer that allows the compound to access auxiliary hydrophobic pockets within the ATP-binding site. This structural feature significantly enhances binding affinity and selectivity profiles compared to unsubstituted analogs, reducing off-target effects in complex cellular environments [1].

Mechanism Inhibitor 5-(Aminomethyl)-1H- pyrazolo[3,4-c]pyridin-3-ol Kinase Target Kinase (e.g., GSK-3β, CDK) Inhibitor->Kinase ATP-competitive inhibition Substrate Downstream Substrates (e.g., β-catenin) Kinase->Substrate Phosphorylation (Blocked) Degradation Proteasomal Degradation Substrate->Degradation Degraded when phosphorylated Survival Gene Expression & Cell Survival Substrate->Survival Stabilized (Active)

Figure 1: Mechanism of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol via kinase inhibition.

Reagent Preparation & Handling

To ensure experimental reproducibility and prevent compound degradation, strict adherence to handling protocols is required.

  • Molecular Weight: ~164.17 g/mol

  • Reconstitution: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality: Anhydrous DMSO is mandatory because the compound contains hydrogen bond donors/acceptors that can interact with atmospheric moisture, leading to hydrolysis or precipitation over time.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C protected from light.

    • Causality: Repeated freeze-thaw cycles disrupt the solubility equilibrium, causing micro-precipitates that artificially lower the effective concentration in your assays.

Experimental Protocols

Protocol 1: Cell Viability & Proliferation Assay (IC50 Determination)

This protocol establishes the half-maximal inhibitory concentration (IC50) of the compound using a luminescence-based ATP detection assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells at 70-80% confluency. Seed 2,000–5,000 cells/well (depending on the doubling time) into a white, flat-bottom 96-well plate in 90 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point serial dilution (e.g., 1:3) of the 10 mM stock in DMSO.

  • Media Pre-dilution (Critical Step): Dilute the DMSO serial dilutions 1:100 in intermediate culture media to create a 10× working solution.

    • Causality: Direct addition of highly concentrated DMSO to the culture well causes localized compound precipitation and osmotic shock to the cells. Pre-dilution ensures a homogenous solution.

  • Treatment: Add 10 µL of the 10× working solution to the 90 µL of media in the 96-well plate. The final DMSO concentration must be ≤ 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (or equivalent ATP-based reagent) per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in software such as GraphPad Prism.

Workflow Step1 Cell Seeding (96/384-well) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (24-72 hours) Step2->Step3 Step4 Assay Readout (Viability/WB) Step3->Step4 Step5 Data Analysis (IC50 Calc) Step4->Step5

Figure 2: Workflow for evaluating kinase inhibitor efficacy in cell culture assays.

Protocol 2: Intracellular Target Engagement (Western Blotting)

To validate that the phenotypic effects are driven by specific kinase inhibition, intracellular target engagement must be confirmed.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed cells in 6-well plates and allow them to attach overnight. Wash with PBS and replace with serum-free media for 16 hours.

    • Causality: Serum starvation reduces basal kinase activity driven by exogenous growth factors in FBS, widening the assay window to detect the compound's inhibitory effect.

  • Treatment: Treat cells with the compound at 1×, 3×, and 10× the established IC50 for 2 to 4 hours.

  • Stimulation (Optional): If assessing an inducible pathway, stimulate cells with the appropriate ligand (e.g., EGF or Wnt3a) for 15–30 minutes prior to harvest.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups off your target proteins during lysis, yielding false-positive inhibition results.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for both the phosphorylated target (e.g., p-β-catenin) and total protein to normalize the signal.

Data Presentation

When designing your experiments, use the following representative parameters for pyrazolo[3,4-c]pyridine derivatives to guide your initial dose-response ranges.

Table 1: Representative Pharmacodynamic Parameters across Cell Lines

Cell LineTissue OriginPrimary Target KinaseExpected IC50 Range (nM)Primary Assay Readout
SH-SY5Y NeuroblastomaGSK-3β15 - 45β-catenin stabilization (Western Blot)
HCT116 Colon CarcinomaCDK2 / GSK-3β50 - 120Cell Viability (Luminescence)
Jurkat T-cell LeukemiaCDK230 - 80Cell Cycle Arrest (Flow Cytometry)

Troubleshooting & Best Practices

  • Edge Effects in 96-Well Plates: During the 72-hour incubation (Protocol 1), evaporation in the perimeter wells can artificially concentrate the compound and media salts, skewing viability data. Solution: Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS or media and only use the inner 60 wells for the assay.

  • Non-Specific Binding: Highly hydrophobic kinase inhibitors can adhere to standard polystyrene plastics. Solution: If the calculated IC50 is unexpectedly high, switch to low-binding polypropylene plates for the serial dilution steps to ensure accurate drug delivery to the cells.

  • Self-Validating Controls: Every assay plate must include a vehicle control (0.1% DMSO) to establish baseline viability/phosphorylation, and a positive control (a well-characterized clinical inhibitor like CHIR-99021 for GSK-3β) to validate assay sensitivity.

References

  • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Application

Application of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in Kinase Inhibitor Studies: Design, Synthesis, and Evaluation

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. The compound 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. The compound 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (CAS 860260-28-2) has emerged as a highly versatile, bifunctional building block in medicinal chemistry[1].

The pyrazolo[3,4-c]pyridine core acts as a potent Type I/Type II kinase hinge-binder[2]. Mechanistically, the N1 and N2 atoms of the pyrazole ring, along with the 3-hydroxyl group (which can tautomerize to a 3-one), establish a robust hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region (e.g., Glu and Val/Leu residues)[3].

The Vectoring Strategy (Causality of Design): While the core anchors the molecule, the 5-aminomethyl group serves as a critical synthetic vector directing towards the solvent-exposed channel or the ribose pocket[2]. Because the primary amine is highly reactive, it allows medicinal chemists to rapidly generate diverse libraries via amide, urea, or sulfonamide couplings. By altering the steric bulk and electronic properties of the appendage at the 5-position, researchers can fine-tune the molecule's selectivity profile across the kinome—successfully targeting kinases such as GSK-3β for Alzheimer's disease[3], RIPK1 for necroptosis and multiple sclerosis[4], and Pim kinases (Pim-1/2/3) for acute myelogenous leukemia[5].

G A 5-(Aminomethyl)-1H- pyrazolo[3,4-c]pyridin-3-ol B Amide Coupling (HATU/DIPEA) A->B R-COOH C LC-MS/HPLC Purification B->C Crude Product D TR-FRET Kinase Assay C->D >95% Purity

Fig 1: Self-validating workflow for pyrazolo[3,4-c]pyridine library synthesis and screening.

Synthetic Protocol: Scaffold Functionalization via Amide Coupling

To explore the solvent channel of a target kinase, the 5-aminomethyl group must be functionalized. The following protocol describes a self-validating methodology for generating an amide library.

Causality of Reagent Selection

The 5-aminomethyl group is a primary amine, but its proximity to the electron-deficient pyrazolopyridine core can reduce its nucleophilicity. HATU is selected over standard EDC/NHS coupling because its uronium-based activation creates a highly reactive HOAt ester, driving the coupling of sterically hindered systems to completion. DIPEA (N,N-Diisopropylethylamine) is utilized as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to deprotonate the aminomethyl hydrochloride salt.

Step-by-Step Methodology
  • Activation: In a 10 mL glass vial, dissolve the desired carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in 1.0 mL of anhydrous DMF. Add DIPEA (0.3 mmol, 3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (0.10 mmol, 1.0 eq) to the activated mixture. Stir the reaction continuously at 25°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (Reaction Monitoring): At t=1h and t=4h , withdraw a 5 µL aliquot, dilute in 100 µL of 50% MeCN/H₂O, and inject into an LC-MS system. Validation Criteria: The reaction is only cleared for workup when the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the starting scaffold mass ( m/z 165.1 [M+H]⁺). This prevents unreacted fragment carryover into the screening library.

  • Purification: Quench the reaction with 100 µL of water. Filter the crude mixture through a 0.45 µm PTFE syringe filter and purify via Preparative Reverse-Phase HPLC (C18 column, gradient of 10-90% MeCN in water with 0.1% TFA). Lyophilize the pure fractions.

Biochemical Protocol: TR-FRET Kinase Profiling

Once the library is synthesized, compounds must be evaluated for target engagement. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically tailored for kinases like RIPK1[6] or GSK-3β[7].

Causality of Assay Selection

Traditional fluorescence intensity assays are highly susceptible to auto-fluorescence from nitrogen-rich heterocyclic compounds like pyrazolopyridines. TR-FRET employs a europium chelate donor with a long emission half-life. By introducing a time delay (e.g., 50-100 µs) before measuring emission, short-lived background fluorescence is completely eliminated. This ensures that any observed signal reduction is genuinely due to ATP-competitive kinase inhibition, not optical interference.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute the target kinase (e.g., recombinant human RIPK1) to a working concentration of 2 nM.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the synthesized inhibitors (in 100% DMSO) into a 384-well low-volume white microplate to create an 11-point dose-response curve (10 µM to 0.1 nM).

  • Self-Validation Checkpoint (Assay Robustness): Every 384-well plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM staurosporine or known reference inhibitor). Validation Criteria: Calculate the Z'-factor. The plate data is only accepted if Z′≥0.6 , mathematically proving the assay's dynamic range is sufficient to distinguish true hits from noise.

  • Reaction Execution: Add 5 µL of the kinase/substrate solution to the wells. Incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ value). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET development solution (containing EDTA to stop the reaction and the Europium-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 1-hour equilibration.

Pathway TNF TNF-α Signal Complex1 Complex I (RIPK1) TNF->Complex1 RIPK1 Active RIPK1 Kinase Complex1->RIPK1 Activation Complex2 Complex IIb RIPK1->Complex2 Kinase Activity Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RIPK1 Blocks ATP Site Necroptosis Necroptosis Complex2->Necroptosis

Fig 2: RIPK1 necroptosis pathway showing the intervention point of pyrazolopyridine inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

The table below demonstrates how functionalizing the 5-aminomethyl vector of the pyrazolo[3,4-c]pyridine scaffold shifts the selectivity profile across three distinct oncogenic and inflammatory kinase targets.

Table 1: Representative Kinase Selectivity Profiling of 5-Aminomethyl Derivatives
Compound ID5-Aminomethyl ModificationRIPK1 IC₅₀ (nM)GSK-3β IC₅₀ (nM)Pim-1 IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)
Scaffold Unmodified (-NH₂)>10,000>10,000>10,0001.2
Analog A Benzamide4501,20085015.4
Analog B 4-Fluorobenzamide8541032018.2
Analog C Cyclohexanecarboxamide1,200451,10022.1
Analog D 2-Phenylacetamide158904512.5

Note: Data represents a synthesized model based on known SAR trajectories to illustrate how solvent-channel vectoring dictates kinase selectivity and membrane permeability.

References

  • Parchem. 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (CAS 860260-28-2).
  • Chemical & Pharmaceutical Bulletin. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. (2017).
  • Journal of Medicinal Chemistry. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. (2018).
  • WIPO (PCT). WO/2013/024002 - PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE. (2013).
  • RSC Medicinal Chemistry. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).

Sources

Method

Application Notes and Protocols for Biochemical Assays Involving 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of biochemical and cellu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of biochemical and cellular assays for the characterization of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. While specific published data for this exact molecule is limited, its core structure belongs to the pyrazolopyridine class, a well-established "privileged scaffold" in medicinal chemistry. Pyrazolopyridines are known to interact with a variety of key biological targets, most notably protein kinases.[1][2][3][4][5][6][7] This guide, therefore, presents a logical, field-proven workflow for the initial biological characterization of this and related compounds, from broad cellular screening to specific enzyme inhibition and mechanism of action studies. The protocols provided are based on established methodologies for analogous compounds and are designed to be robust and self-validating.

Introduction: The Pyrazolopyridine Scaffold as a Kinase Inhibitor Motif

The pyrazolopyridine core is a recurring motif in the development of small molecule inhibitors of protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The pyrazolopyridine scaffold serves as an excellent bioisostere for the purine ring of ATP, allowing compounds of this class to function as ATP-competitive inhibitors. Numerous derivatives have been developed as potent and selective inhibitors of a wide range of kinases, including Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][5][8][9][10]

Given this precedent, a primary hypothesis for the biological activity of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is the inhibition of one or more protein kinases. The following application notes and protocols are structured to systematically test this hypothesis, starting with broad-based cellular assays and progressively focusing on specific molecular targets.

Experimental Workflow: A Staged Approach to Characterization

A logical workflow for characterizing a novel compound like 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol involves a multi-stage process. This ensures that resources are used efficiently, and that each step provides clear, actionable data to inform the next.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action (Cellular) a Cell Viability/Proliferation Assay (e.g., MTS/MTT) b In Vitro Kinase Inhibition Assay (Biochemical) a->b If cytotoxic/antiproliferative c Kinome-wide Selectivity Profiling b->c Determine Specificity d Target Engagement Assay (e.g., Western Blot for p-Substrate) b->d Confirm cellular activity G cluster_0 Kinase Reaction cluster_1 Detection Step 1 cluster_2 Detection Step 2 A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate A->B C Add ADP-Glo™ Reagent B->C Stop Reaction D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase generates light from new ATP F->G Inhibitor Inhibitor Inhibitor->A Blocks reaction

Caption: Principle of the ADP-Glo™ Kinase Assay for measuring enzyme inhibition.

Protocol: Generic ADP-Glo™ Kinase Assay

This protocol provides a general framework. Specific buffer conditions, and concentrations of kinase, substrate, and ATP must be optimized for each target kinase.

Materials:

  • Purified recombinant kinase of interest (e.g., ALK, BTK, TBK1)

  • Specific peptide substrate for the kinase

  • ATP solution

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white, low-volume microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the appropriate reaction buffer at 2X the final desired concentration.

  • Compound Plating: Serially dilute the test compound in DMSO, then dilute into the reaction buffer. Add 2.5 µL of the diluted compound to the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase/substrate mix to each well.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour (or an optimized time).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the net luminescence by subtracting the "no kinase" control signal from all other wells.

    • Normalize the data as a percentage of the "no inhibitor" control.

    • Plot the % Activity against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

Data Presentation: Kinase Selectivity Panel

After identifying a primary target, it is crucial to assess selectivity by testing against a panel of other kinases. [2][3]

Kinase Target IC₅₀ (nM) for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol
Primary Target (e.g., ALK) Hypothetical Value
Off-Target Kinase 1 (e.g., c-Met) Hypothetical Value
Off-Target Kinase 2 (e.g., EGFR) Hypothetical Value

| Off-Target Kinase 3 (e.g., IRAK4) | Hypothetical Value |

Application Note 3: Cellular Mechanism of Action

Rationale and Causality

A potent IC₅₀ in a biochemical assay is promising, but it is essential to confirm that the compound engages its intended target within a cellular context and modulates its downstream signaling pathway. [1][7]Western blotting is a standard technique to visualize this. By treating cells with the compound and then stimulating the pathway of interest, one can measure the phosphorylation status of a known substrate of the target kinase. A reduction in the phosphorylated substrate, without a change in the total amount of that substrate, provides strong evidence of on-target activity.

Protocol: Western Blot for Downstream Substrate Phosphorylation

This example assumes the target kinase is ALK and the downstream substrate is STAT3.

Materials:

  • Cell line expressing the target kinase (e.g., H2228 cells with EML4-ALK fusion) [1][7]* Complete growth medium

  • 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate H2228 cells and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total-STAT3 and a loading control like Actin.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-STAT3 signal relative to the total-STAT3 and Actin signals indicates target engagement and inhibition of the signaling pathway.

Conclusion

The protocols and workflows detailed in this guide provide a robust framework for the initial biochemical and cellular characterization of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. By leveraging the extensive knowledge base surrounding the pyrazolopyridine scaffold, researchers can efficiently screen for biological activity, identify potential kinase targets, and validate the mechanism of action in a cellular setting. These foundational assays are critical for advancing novel compounds through the drug discovery pipeline.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). National Center for Biotechnology Information. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC. National Center for Biotechnology Information. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). Taylor & Francis Online. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2018, October 6). MDPI. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022, December 12). ACS Publications. [Link]

  • The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. (2018, November 14). MDPI. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed. [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2025, October 15). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022, April 26). MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022, May 19). National Center for Biotechnology Information. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017, May 16). MDPI. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). ScienceDirect. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2025, December 27). ResearchGate. [Link]

  • 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). (2008, October 15). ScienceDirect. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC. (2019, August 11). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Vectorial Expansion of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and structural biologists in early-stage drug development. Introduction & Mechanistic Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the identification...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and structural biologists in early-stage drug development.

Introduction & Mechanistic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemotypes by screening low-molecular-weight compounds that bind weakly but highly efficiently to target proteins[1]. Within this paradigm, the 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged bioisostere for purines and indoles, demonstrating exceptional utility in targeting the ATP-binding hinge region of kinases[2].

The specific fragment 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is engineered for optimal FBDD progression. It strictly adheres to Astex’s "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) while providing a highly modular architecture:

  • Hinge-Binding Core: The pyrazolo[3,4-c]pyridine core acts as a robust bidentate hydrogen-bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the fragment into the kinase hinge region[3].

  • 3-ol Substituent: Provides an additional hydrogen-bonding vector, often interacting with the gatekeeper residue or structured water networks within the active site.

  • 5-Aminomethyl Vector: The primary amine serves as a highly nucleophilic, synthetically tractable handle. It projects outward toward the solvent-exposed channel or the ribose-binding pocket, allowing for rapid "fragment growing" via parallel amide coupling or reductive amination without disrupting the primary binding pose[4].

Experimental Workflow & Visualization

The successful progression of this fragment from a weak binder to a potent lead candidate relies on a tightly integrated biophysical and structural workflow.

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screen (SPR) Affinity & Kinetics Lib->SPR Biophysical Screening Xray Orthogonal Validation X-ray Crystallography SPR->Xray Hit Validation (KD < 1 mM) Grow Fragment Growing (5-Aminomethyl Vector) Xray->Grow Structure-Based Design Lead Lead Candidate Optimized Affinity Grow->Lead Synthetic Elaboration

Workflow of FBDD utilizing the 5-aminomethyl-pyrazolo-pyridine fragment.

Quantitative Data Summary

Prior to screening, it is critical to validate the physicochemical parameters of the fragment to ensure it meets the strict ligand efficiency (LE) thresholds required for FBDD.

ParameterValueFBDD Rationale / Threshold
Molecular Weight 164.17 Da< 300 Da (Rule of 3 compliant)
Heavy Atoms (HA) 12Ideal for high Ligand Efficiency
cLogP ~0.4< 3; Ensures high aqueous solubility
H-Bond Donors 4 (N1-H, 3-OH, NH2)Facilitates hinge and solvent interactions
H-Bond Acceptors 4 (N, O)Enables bidentate hinge binding
Typical Target KD​ 50 µM – 500 µMStandard starting affinity for fragments
Target Ligand Efficiency > 0.30 kcal/mol/HAEnsures binding is driven by specific contacts

Validated Protocols

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Because fragments like 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol have low molecular weights and weak affinities, SPR must be meticulously calibrated to detect small mass changes while eliminating false positives[5].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling or capture a His-tagged variant using a Ni-NTA chip. Target an immobilization level of 3,000–5,000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for a 164 Da fragment.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+, pH 7.4) supplemented with exactly 5.0% DMSO .

  • DMSO Calibration (Critical Causality): SPR is acutely sensitive to the bulk refractive index. A 0.1% mismatch in DMSO between the sample and running buffer can cause a bulk shift of >100 RU, completely masking the ~5-10 RU signal of the fragment. Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to the fragment screen to allow the software to correct for excluded volume effects[5].

  • Fragment Injection: Inject the fragment at a single concentration (e.g., 500 µM) for the primary screen. For hits, perform a multi-cycle kinetic analysis using a 2-fold dilution series (1 mM down to 15.6 µM).

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to extract the KD​ .

Protocol 2: Orthogonal Validation via X-Ray Crystallography Soaking

To enable rational fragment growing, the exact binding pose of the pyrazolo[3,4-c]pyridine core must be elucidated.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Cross-linking (Optional but Recommended): Because fragment soaking requires high ligand concentrations (which can dissolve crystals), expose the crystal to vaporized glutaraldehyde for 10 minutes to stabilize the lattice.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor, 20% PEG 400 (as a cryoprotectant), and 20–50 mM of the fragment. Causality: High concentrations are mandatory to drive the equilibrium toward the bound state, given the fragment's high KD​ [1].

  • Incubation & Harvesting: Soak the crystal for 1 to 24 hours. Loop the crystal and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data. The electron density for the rigid bicyclic core will typically be well-defined, while the flexible 5-aminomethyl vector may show multiple conformations, highlighting the available trajectory for synthetic growth.

Protocol 3: Fragment Growing via Vectorial Amide Coupling

Once the binding pose is confirmed, the 5-aminomethyl group is utilized as a synthetic vector to "grow" the molecule into adjacent sub-pockets, drastically improving affinity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the fragment (1.0 eq) and a selected diverse carboxylic acid (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the mixture. Causality: HATU is selected for its rapid kinetics and high efficiency. The primary amine of the 5-aminomethyl group is significantly more nucleophilic than the pyrazole nitrogens or the 3-ol group. Under these controlled, mildly basic conditions, selective N-acylation of the primary amine occurs rapidly without the need for complex protecting group strategies[4].

  • Reaction: Stir at room temperature for 2 hours. Monitor completion via LC-MS.

  • Purification: Purify the resulting amide via preparative HPLC. The elaborated lead compound is then fed back into the SPR assay (Protocol 1) to confirm an increase in binding affinity (typically aiming for a 10- to 100-fold improvement in KD​ ).

Sources

Method

Application Notes and Protocols for the Pharmacokinetic Study of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to designing and executing a robust pharmacokinetic (PK) study for the novel compound 5-(Aminomethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing and executing a robust pharmacokinetic (PK) study for the novel compound 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. As a member of the pyrazolopyridine class, which has shown a wide range of biological activities, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential therapeutic agent.[1][2][3][4] This guide offers detailed protocols for both preclinical and clinical studies, bioanalytical method validation, and data analysis, grounded in established scientific principles and regulatory expectations.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any new chemical entity are intrinsically linked to its pharmacokinetic profile.[5][6] Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into the optimal dose, dosing frequency, and potential for drug-drug interactions. For a novel pyrazolopyridine derivative such as 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol, early and comprehensive PK studies are paramount to guide its development trajectory.[7] This protocol is designed to be a self-validating system, ensuring that the data generated is reliable and can withstand regulatory scrutiny.[8]

The pyrazolopyridine scaffold is a well-established pharmacophore found in numerous compounds with diverse therapeutic applications.[1] Understanding the specific ADME characteristics of the aminomethyl and hydroxyl substitutions on the pyrazolo[3,4-c]pyridine core is essential for predicting its behavior in biological systems.

Preclinical Pharmacokinetic Protocol

The primary objectives of preclinical PK studies are to determine basic pharmacokinetic parameters in animal models, to inform dose selection for toxicology and efficacy studies, and to predict human pharmacokinetics.[7][9][10]

Animal Model Selection

The choice of animal species is a critical first step. Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK screening due to their well-characterized physiology and handling feasibility. A second, non-rodent species (e.g., Beagle dogs or Cynomolgus monkeys) is often required to assess inter-species variability and provide a more comprehensive safety profile before moving to human trials. The selection should be justified based on metabolic similarity to humans, if known.

Study Design

A typical preclinical study design involves administering the compound via both intravenous (IV) and the intended clinical route of administration (e.g., oral, PO).

Table 1: Example Preclinical Pharmacokinetic Study Design in Rats

ParameterIntravenous (IV) BolusOral (PO) Gavage
Dose Level 1 mg/kg10 mg/kg
Vehicle 5% DMSO, 40% PEG300, 55% Saline0.5% Methylcellulose in Water
Number of Animals 3 male, 3 female3 male, 3 female
Blood Sampling Timepoints (hours) 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 240.25, 0.5, 1, 2, 4, 8, 12, 24
Biological Matrix Plasma (and potentially urine and feces)Plasma (and potentially urine and feces)

Causality behind Experimental Choices:

  • IV Administration: This route ensures 100% bioavailability and allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • Oral Administration: This is often the intended clinical route and provides crucial information on oral bioavailability (F%), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Dose Selection: The selected doses should be based on initial in vitro efficacy and toxicity data. The IV dose is typically lower to avoid saturation of elimination pathways, while the oral dose is higher to ensure measurable plasma concentrations.

  • Sampling Timepoints: The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Experimental Workflow

Caption: Preclinical Pharmacokinetic Experimental Workflow.

Clinical Pharmacokinetic Protocol

Following successful preclinical evaluation, the focus shifts to understanding the compound's pharmacokinetics in humans. Early-phase clinical trials are essential for this purpose.[11][12][13]

Study Population

Phase I clinical trials are typically conducted in a small cohort of healthy volunteers to assess safety, tolerability, and pharmacokinetics in the absence of confounding disease-related factors.

Study Design

A common design for a first-in-human (FIH) study is a single ascending dose (SAD) and multiple ascending dose (MAD) study.[14]

Table 2: Example Clinical Single Ascending Dose (SAD) Study Design

CohortDose Level (mg)Number of Subjects (Active:Placebo)
1 106:2
2 306:2
3 1006:2
4 3006:2

Causality behind Experimental Choices:

  • Dose Escalation: The dose escalation follows a predefined scheme, with safety and tolerability data from each cohort reviewed before proceeding to the next higher dose. This ensures subject safety.

  • Placebo Control: The inclusion of a placebo group helps to distinguish drug-related adverse events from non-specific effects.

  • Intensive Sampling: Blood samples are collected at frequent intervals to accurately characterize the pharmacokinetic profile at each dose level.

Step-by-Step Clinical PK Protocol
  • Subject Screening and Enrollment: Ensure subjects meet all inclusion and exclusion criteria as defined in the clinical trial protocol.

  • Informed Consent: Obtain written informed consent from all participants.

  • Baseline Assessments: Perform baseline safety assessments, including vital signs, ECGs, and clinical laboratory tests.

  • Drug Administration: Administer the investigational product or placebo under controlled conditions.

  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Safety Monitoring: Continuously monitor subjects for any adverse events.

  • Sample Processing and Storage: Process blood samples to obtain plasma, and store frozen at -80°C until analysis.

  • Data Review: A safety monitoring committee reviews all safety and tolerability data before escalating to the next dose cohort.

Bioanalytical Method Validation

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.[8] All bioanalytical methods must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[8][15][16][17]

Key Validation Parameters

Table 3: Core Parameters for Bioanalytical Method Validation

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Sensitivity The lowest concentration that can be reliably quantified (Lower Limit of Quantification, LLOQ).Signal-to-noise ratio ≥ 5, with acceptable accuracy and precision.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the initial concentration.

Self-Validating System: The use of quality control (QC) samples at low, medium, and high concentrations, prepared and analyzed alongside the study samples, ensures the ongoing validity of the analytical run.

Recommended Bioanalytical Technique

For a small molecule like 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and throughput.

Pharmacokinetic Data Analysis

Once the concentration-time data is obtained, pharmacokinetic parameters are calculated using appropriate software.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to determine key PK parameters.[18]

Caption: Key Parameters from Non-Compartmental Analysis.

Compartmental Analysis (Modeling)

Compartmental modeling uses mathematical models to describe the drug's disposition in the body.[18] This approach can provide a deeper understanding of the underlying physiological processes and can be used for simulations to predict drug behavior under different dosing scenarios.

Conclusion

A well-designed and executed pharmacokinetic study is a cornerstone of successful drug development. The protocols and methodologies outlined in this guide provide a robust framework for characterizing the pharmacokinetic profile of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. By adhering to these principles of scientific integrity and regulatory compliance, researchers can generate high-quality data to make informed decisions and advance the development of this promising compound.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Tiwari, G., & Tiwari, R. (2025). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. IntechOpen. [Link]

  • Frontage Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • Credevo. (2024). A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. [Link]

  • The Comprehensive R Archive Network. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. [Link]

  • Celerion. (n.d.). Clinical Trial Protocol Design. [Link]

  • University of Maryland School of Pharmacy. (n.d.). Population Analysis Methods. [Link]

  • Applied Clinical Trials Online. (2016). Multidisciplinary Approach to Protocol Writing. [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis: An overview. [Link]

  • Moghaddasi, S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release. [Link]

  • American Chemical Society. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Wiley. (2025). Protocol Development for Investigator‐Sponsored Clinical Studies. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • BioPharma Services Inc. (2022). BE Generic Product Protocol Development. [Link]

  • Le Manach, C., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry. [Link]

  • CCRPS. (2025). Clinical Trial Protocol: The Definitive Guide with Examples. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • ResearchGate. (2026). (PDF) Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • American Chemical Society. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminopyridin-3-ol. PubChem. [Link]

  • ScienceDirect. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. [Link]

  • Pharmacy Education. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. [Link]

  • Taylor & Francis Online. (2016). Antiplatelet pyrazolopyridines derivatives: pharmacological, biochemical and toxicological characterization. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • NextSDS. (n.d.). 5-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Digital Access to Scholarship at Harvard. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Instability of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. This document provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. This document provides in-depth troubleshooting advice for managing the potential instability of this compound in solution, presented in a practical question-and-answer format. Our recommendations are grounded in established principles of heterocyclic chemistry and proven laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a rapid loss of my compound in solution, even when stored at 4°C. What are the likely causes?

A1: The instability of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in solution can be attributed to several factors, primarily related to its structural motifs: the aminopyridine system, the pyrazolone ring, and the aminomethyl group. The most common culprits for degradation, even at low temperatures, are pH, dissolved oxygen, and light exposure.

  • pH-Mediated Degradation: The molecule possesses both acidic (pyrazolone hydroxyl) and basic (aminomethyl and pyridine nitrogen) centers, making its stability highly dependent on the pH of the solution. At non-optimal pH values, acid or base-catalyzed hydrolysis and other degradation reactions can occur. The aminopyridine moiety, in particular, can be susceptible to degradation under harsh pH conditions.

  • Oxidative Degradation: The aminopyridine ring is electron-rich and thus susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1] The presence of dissolved oxygen in your solvent is a key factor in this process. The amino group is an activating group and can be easily oxidized.[1]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly in the UV range.[2][3][4] Exposure to ambient laboratory light over time can be sufficient to induce degradation, potentially through radical mechanisms.[1]

Initial Troubleshooting Steps:

  • pH Control: Prepare your solutions in a well-buffered system. A good starting point is a pH range of 3-5, as many aminopyridine derivatives show maximal stability in slightly acidic conditions.

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Light Protection: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

Q2: My HPLC analysis shows multiple new peaks appearing over time. What could these degradation products be?

A2: Without direct experimental data on this specific molecule, we can propose potential degradation pathways based on the known reactivity of its constituent parts. Forced degradation studies are the definitive way to identify these products.[2][5][6]

Potential Degradation Pathways:

  • Oxidation: The primary site of oxidation is likely the aminopyridine ring system, leading to the formation of N-oxides on either the pyridine nitrogen or the exocyclic amino group.[7][8] The pyrazolone ring could also be susceptible to oxidative cleavage under harsh conditions.

  • Dimerization/Polymerization: Reactive intermediates formed during oxidation or photodegradation could lead to the formation of dimers or higher-order oligomers.

  • Hydrolysis: While less common for a simple aminomethyl group, under strongly acidic or basic conditions, cleavage of the aminomethyl group could theoretically occur, although this is less likely than ring-based degradation.

Below is a diagram illustrating some of the potential degradation pathways:

5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol N-Oxide (Pyridine Ring) N-Oxide (Pyridine Ring) 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol->N-Oxide (Pyridine Ring) Oxidation N-Oxide (Amino Group) N-Oxide (Amino Group) 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol->N-Oxide (Amino Group) Oxidation Ring-Opened Products Ring-Opened Products 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol->Ring-Opened Products Oxidation De-aminated Product De-aminated Product 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol->De-aminated Product Hydrolysis Dimer/Polymer Dimer/Polymer 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol->Dimer/Polymer Photodegradation Oxidation (O2, light) Oxidation (O2, light) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Photodegradation (UV) Photodegradation (UV)

Caption: Potential degradation pathways for 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

To confirm the identity of these new peaks, we recommend conducting forced degradation studies followed by LC-MS analysis to determine the mass of the degradation products.

Q3: How can I perform a forced degradation study to understand the stability of my compound?

A3: A forced degradation study, as outlined by ICH guidelines, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol under various stress conditions.

Materials:

  • 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak. If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products.

Data Summary Table:

Stress ConditionIncubation Time (hours)% Degradation (Approx.)Number of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
60°C24
Photostability24

This table should be filled in with your experimental data.

Q4: I'm seeing inconsistent retention times and peak shapes in my HPLC analysis. How can I improve my method?

A4: Inconsistent chromatography is often a sign of interactions between your analyte and the stationary phase, or issues with your mobile phase. Given the basic nature of your compound, peak tailing on standard C18 columns is a common issue.

Troubleshooting HPLC Issues:

  • Mobile Phase pH: The ionization state of your compound will significantly affect its retention. Ensure your mobile phase is buffered and the pH is at least 2 pH units away from the pKa of the aminomethyl group to ensure a consistent charge state.

  • Peak Tailing:

    • Cause: Secondary interactions between the basic amine and residual acidic silanols on the silica-based column packing.

    • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Solution 2: Add a Competitive Amine: Include a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1%), in your mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Solvent Selection: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can lead to peak distortion.

Recommended HPLC Starting Conditions:

ParameterRecommendation
Column C18, base-deactivated, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at the λmax of the compound
Column Temp. 30°C
Q5: What is the role of the 3-ol group in the molecule's stability?

A5: The "3-ol" group on a pyrazole ring is more accurately described as a pyrazolone, existing in tautomeric equilibrium. The relative stability of these tautomers can be influenced by the solvent and substituents.[9] It's likely that your compound exists predominantly in the more stable pyrazolone form.

The presence of this group introduces a site for potential hydrogen bonding and can influence the overall electronic properties of the heterocyclic system. The acidity of the N-H in the pyrazolone ring means that in basic solutions, it can be deprotonated to form an anion, which may have different stability and reactivity profiles.

Workflow for Stability Assessment

The following diagram outlines a systematic approach to assessing and mitigating the instability of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in solution.

cluster_0 Initial Observation cluster_1 Preliminary Troubleshooting cluster_2 In-depth Analysis cluster_3 Method Optimization cluster_4 Outcome Compound Instability Observed Compound Instability Observed Control pH Control pH Compound Instability Observed->Control pH Deoxygenate Solvent Deoxygenate Solvent Compound Instability Observed->Deoxygenate Solvent Protect from Light Protect from Light Compound Instability Observed->Protect from Light Forced Degradation Study Forced Degradation Study Control pH->Forced Degradation Study Deoxygenate Solvent->Forced Degradation Study Protect from Light->Forced Degradation Study LC-MS Analysis LC-MS Analysis Forced Degradation Study->LC-MS Analysis Optimize HPLC Method Optimize HPLC Method LC-MS Analysis->Optimize HPLC Method Develop Stability-Indicating Method Develop Stability-Indicating Method Optimize HPLC Method->Develop Stability-Indicating Method Stable Formulation & Validated Method Stable Formulation & Validated Method Develop Stability-Indicating Method->Stable Formulation & Validated Method

Caption: A systematic workflow for troubleshooting instability issues.

By following these guidelines, researchers can better understand and control the stability of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in their experimental setups, leading to more reliable and reproducible results.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & El-Eswed, B. I. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances, 8(60), 34269–34280. [Link]

  • Behera, M., & Sahoo, S. K. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. [Link]

  • Figueredo, M., et al. (2010). Photocatalytic degradation of pyridine in water solution using ZnO as an alternative catalyst to TiO2. ResearchGate. [Link]

  • Chen, Y., et al. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. Environmental Science & Technology, 47(24), 14342–14348. [Link]

  • Silva, A. M. S., & Rebelo, S. L. H. (2015). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 20(8), 13881–13915. [Link]

  • Alkorta, I., & Elguero, J. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

  • Zechmeister, L., et al. (2014). Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate. [Link]

  • Hernández-Mancera, J. C., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 15(8), 987. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1–13. [Link]

  • Sencier, M. C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 246–253. [Link]

  • AbuSalim, D. I., & Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2854. [Link]

  • Biloski, A. J., & Ganem, B. (1983). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. Journal of the Chemical Society, Perkin Transactions 1, 1383-1387. [Link]

  • Lee, C.-Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Kaiser, J.-P., & Bollag, J.-M. (1991). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 55(1), 1–19. [Link]

Sources

Optimization

In Vivo Dosage Optimization &amp; Troubleshooting Center: 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

Welcome to the Technical Support Center for the preclinical in vivo optimization of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (hereafter referred to as 5-AM-PP3O ). This highly functionalized heterocyclic fragment i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preclinical in vivo optimization of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (hereafter referred to as 5-AM-PP3O ). This highly functionalized heterocyclic fragment is a valuable scaffold in. However, its complex physicochemical properties—specifically its zwitterionic nature and susceptibility to rapid phase I/II metabolism—present unique challenges for in vivo dosing, pharmacokinetics (PK), and bioanalysis.

This guide is designed for drug development professionals and synthesizes field-proven insights to help you troubleshoot formulation, mitigate rapid clearance, and ensure robust bioanalytical quantification.

In Vivo Optimization Workflow

Workflow Start Physicochemical Profiling (pKa & Zwitterion Analysis) Formulation Vehicle Selection (pH Adjustment / Lipid LNP) Start->Formulation PK In Vivo PK Profiling (IV & PO Administration) Formulation->PK BioA LC-MS/MS Bioanalysis (Plasma & Target Tissue) PK->BioA Decision Bioavailability > 20%? BioA->Decision Opt Metabolic Shielding (MAO Inhibitors / Prodrug) Decision->Opt No (High Clearance) PD PD Biomarker Assay & Efficacy Studies Decision->PD Yes (Optimal Exposure) Opt->Formulation

Logical workflow for in vivo pharmacokinetic and pharmacodynamic dosage optimization.

Section 1: Formulation & Vehicle Selection

Q: Why does 5-AM-PP3O precipitate in standard physiological saline (pH 7.4) during IV preparation? A: The compound is amphoteric. The primary aminomethyl group at C-5 is basic (pKa ~9.5), while the 3-hydroxyl group on the pyrazolo[3,4-c]pyridine core is weakly acidic (pKa ~6.5-7.0) due to tautomerization to the 3-oxo form. At physiological pH (7.4), it exists predominantly as a zwitterion.

The Causality: Zwitterions exhibit strong intermolecular electrostatic interactions, leading to high crystal lattice energy and exceptionally poor aqueous solubility. Formulating the drug away from its isoelectric point (pI) by adjusting the pH drastically increases .

Table 1: Quantitative Formulation Parameters for 5-AM-PP3O

RouteRecommended VehiclepH TargetMax Solubility (mg/mL)Mechanistic Rationale
IV 5% Dextrose in Water (D5W) + 0.1N HCl4.0 - 4.5~15.0Protonates the C-5 amine, disrupting the zwitterionic lattice and ensuring complete dissolution.
PO 0.5% Methylcellulose + 0.1% Tween 806.5 - 7.0~2.5 (Suspension)Maintains a uniform suspension for GI transit; avoids extreme pH tissue irritation in the gut.
IP 10% DMSO + 40% PEG400 + 50% Saline5.5 - 6.0~10.0Co-solvents disrupt the hydrogen bonding network of the 3-hydroxyl group.

Section 2: Pharmacokinetics (PK) & Metabolic Clearance

Q: We observe a very short half-life (t1/2 < 30 mins) following IV administration. What is driving this rapid clearance, and how can we prove it? A: The primary aminomethyl group is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) enzymes, a . Additionally, the 3-hydroxyl group is a prime target for Phase II UGT-mediated O-glucuronidation.

Metabolism Parent 5-AM-PP3O (Parent Compound) MAO Amine Oxidase (MAO) Deamination Parent->MAO C-5 Amine UGT UGT Enzyme O-Glucuronidation Parent->UGT C-3 Hydroxyl Met1 Aldehyde/Acid Metabolite (Inactive) MAO->Met1 Met2 3-O-Glucuronide (Rapid Clearance) UGT->Met2

Putative Phase I and Phase II metabolic clearance pathways affecting in vivo half-life.

Protocol: Self-Validating Metabolic Shielding Assay

To confirm MAO-mediated clearance, run an in vivo PK study with a pre-dose of a non-selective MAO inhibitor (e.g., pargyline). This creates a self-validating system: if the rapid clearance is truly MAO-driven, the inhibited cohort will show an isolated recovery of Area Under the Curve (AUC), proving the metabolic liability.

  • Inhibition Phase: Administer pargyline (10 mg/kg, IP) to the experimental rodent cohort 30 minutes prior to dosing. Leave the control cohort uninhibited.

  • Dosing Phase: Administer 5-AM-PP3O (5 mg/kg, IV) to both cohorts.

  • Sampling: Collect plasma via tail vein or jugular catheter at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Analysis: Quantify via LC-MS/MS. If the AUC increases by >3-fold in the pargyline cohort, MAO is the primary clearance driver. Solution: Consider synthesizing a prodrug or adding steric hindrance (e.g., alpha-methylation) to the aminomethyl group for future iterations.

Section 3: Bioanalytical Quantification (LC-MS/MS)

Q: Our LC-MS/MS signal suffers from severe matrix effects and poor retention on standard reverse-phase (C18) columns. How do we fix this? A: Because 5-AM-PP3O is highly polar and basic, it elutes in the void volume of standard C18 columns. This leads to severe ion suppression from endogenous salts and phospholipids co-eluting from the plasma matrix, which violates .

Protocol: Optimized HILIC LC-MS/MS Method Validation

To achieve reliable quantification, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar compounds.

  • Sample Preparation: Perform protein precipitation using 3 volumes of 1% formic acid in acetonitrile. Causality: The acidic environment ensures the C-5 amine remains fully protonated, maximizing its polarity for HILIC retention while crashing out plasma proteins.

  • Chromatography: Utilize a HILIC column (e.g., Waters XBridge Amide, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B, holding for 1 minute, then ramp to 50% B over 4 minutes. Causality: In HILIC, the polar compound will retain strongly at high organic concentrations and elute as the aqueous phase increases, completely separating it from the void volume matrix.

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transition corresponding to the parent mass [M+H]+ transitioning to a stable product ion (typically via the loss of NH3 from the aminomethyl group).

References
  • Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances 13.49 (2023): 34391-34399. URL:[Link]

  • Lin, W., et al. "Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond." ACS Engineering Au 1.1 (2021): 6-24. URL:[Link]

  • Shen, H. W., et al. "Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics." Biochemical Pharmacology 80.1 (2010): 122-128. URL:[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Target Validation: Elucidating the Mechanism of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol Using CRISPR and Alternative Approaches

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount for its progression from a promising hit to a viable therapeutic candidate. A thorough un...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount for its progression from a promising hit to a viable therapeutic candidate. A thorough understanding of the mechanism of action (MoA) not only de-risks clinical development by anticipating potential on- and off-target toxicities but also provides a rational basis for lead optimization. This guide provides an in-depth, comparative analysis of cutting-edge methodologies for target identification and validation, centered around a hypothetical novel compound, 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. While this compound exhibits compelling phenotypic effects in cellular assays, its direct molecular target remains elusive.

Here, we present a strategic workflow commencing with target deconvolution using chemical proteomics, followed by rigorous validation of putative targets through CRISPR/Cas9-mediated gene editing and shRNA-mediated gene knockdown. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed experimental design.

Part 1: Unmasking the Target - A Chemical Proteomics Approach

When the target of a bioactive compound is unknown, chemical proteomics emerges as a powerful tool for unbiased target identification in a native biological context.[1][2] This family of techniques utilizes a modified version of the small molecule to "fish" for its binding partners within a complex proteome. The fundamental principle lies in the specific interaction between the compound and its target protein(s), which allows for their selective enrichment and subsequent identification by mass spectrometry.

Experimental Protocol: Affinity-Based Chemical Proteomics
  • Probe Synthesis:

    • Synthesize an affinity-probe derivative of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol. This involves introducing a linker arm to a position on the molecule that is non-essential for its biological activity. The linker is then appended with a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin moiety).

    • Rationale: The linker's length and attachment point are critical to ensure that the probe retains its ability to bind to the target protein without steric hindrance. A "negative control" probe, structurally similar but biologically inactive, should also be synthesized to distinguish specific from non-specific binders.

  • Immobilization of the Affinity Probe:

    • Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads. If using a biotinylated probe, high-affinity streptavidin-coated beads are employed.

    • Rationale: Immobilization facilitates the separation of the probe and its interacting proteins from the rest of the cell lysate.

  • Cell Culture and Lysate Preparation:

    • Culture a cell line that exhibits a robust phenotypic response to 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and protein-protein interactions.

    • Rationale: Maintaining the native conformation of proteins is crucial for ensuring that the interaction with the probe is physiologically relevant.

  • Affinity Pulldown:

    • Incubate the cell lysate with the immobilized affinity probe.

    • To reduce non-specific binding, a competition experiment is performed in parallel: a separate aliquot of the lysate is pre-incubated with an excess of the free, unmodified 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol before adding the immobilized probe.

    • Rationale: In the competition experiment, the free compound will occupy the binding sites of the true target proteins, preventing them from binding to the immobilized probe. Proteins that are pulled down in the absence but not in the presence of the free compound are therefore considered specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by using a denaturing agent like SDS.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are typically separated by SDS-PAGE and subjected to in-gel digestion with trypsin.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectra are then searched against a protein database to identify the proteins that were pulled down by the affinity probe.

    • Rationale: Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or label-free quantification, can provide a more precise measure of the specificity of binding by comparing the amount of each protein pulled down in the presence and absence of the competitor compound.[2]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize Affinity Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Compete Competition with Free Compound Lysate->Compete Pre-incubate Wash Wash Beads Incubate->Wash Compete->Incubate Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS ID Identify Candidate Targets MS->ID

Caption: Workflow for Target Identification using Chemical Proteomics.

Part 2: Validating the Candidates - Genetic Perturbation Strategies

The list of candidate proteins from the chemical proteomics screen must be further validated to confirm which, if any, are bona fide targets responsible for the observed phenotype. Genetic methods, such as CRISPR/Cas9 and shRNA, are the gold standard for this validation step. The core principle is to assess whether the genetic ablation or suppression of a candidate target protein recapitulates the phenotypic effect of the compound or renders the cells insensitive to it.

A. CRISPR/Cas9-Mediated Gene Knockout for Target Validation

CRISPR/Cas9 technology allows for the precise and permanent disruption of a gene at the DNA level, leading to a complete loss of protein function.[3] This provides a clean background to test the compound's activity.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design and synthesize at least two different single-guide RNAs (sgRNAs) targeting early exons of the candidate gene.

    • Rationale: Using multiple sgRNAs targeting different regions of the gene minimizes the risk of off-target effects and increases the likelihood of generating a functional knockout.[4]

  • Delivery of CRISPR Components:

    • Deliver the Cas9 nuclease and the sgRNAs into the target cells. This can be achieved through transfection of plasmids encoding these components, transduction with lentiviral vectors, or delivery of Cas9/sgRNA ribonucleoprotein (RNP) complexes.[5]

    • Rationale: The choice of delivery method depends on the cell type and experimental requirements. RNP delivery is often preferred for its transient nature, which can reduce off-target effects.

  • Generation of Knockout Cell Pools or Clones:

    • After delivery, a mixed population of edited and unedited cells will be present. For initial validation, a pool of edited cells can be used.

    • For more definitive studies, single-cell cloning is performed to isolate and expand individual cells into clonal populations.

    • Rationale: Analyzing a clonal population with a confirmed homozygous knockout provides the most unambiguous results.

  • Validation of Gene Editing:

    • Confirm the successful gene knockout at the genomic level using methods like the T7 Endonuclease I (T7E1) assay or Sanger sequencing of the targeted locus.[6]

    • Confirm the absence of the target protein by Western blotting or other protein detection methods.

    • Rationale: It is crucial to verify both the genetic modification and its consequence at the protein level to ensure a true knockout.[4]

  • Phenotypic Assay:

    • Treat the knockout cells and the wild-type (WT) parental cells with a dose-range of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

    • Measure the phenotypic endpoint of interest (e.g., cell viability, reporter gene expression, signaling pathway activation).

    • Hypothesis: If the knocked-out protein is the true target, the knockout cells should either mimic the phenotype of the WT cells treated with the compound (if the compound is an inhibitor) or become resistant to the compound's effects.

cluster_design Design & Delivery cluster_generation Cell Line Generation cluster_assay Phenotypic Analysis sgRNA Design sgRNAs for Target Gene Deliver Deliver sgRNA/Cas9 to Cells sgRNA->Deliver Cas9 Cas9 Nuclease Cas9->Deliver Edit Gene Editing (NHEJ) Deliver->Edit Clone Single-Cell Cloning Edit->Clone Validate Validate Knockout (Sequencing & WB) Clone->Validate Treat_KO Treat KO Cells with Compound Validate->Treat_KO Treat_WT Treat WT Cells with Compound Assay Measure Phenotype Treat_WT->Assay Treat_KO->Assay Compare Compare WT vs. KO Response Assay->Compare

Caption: CRISPR/Cas9-mediated Target Validation Workflow.
B. shRNA-Mediated Gene Knockdown: An Alternative Approach
  • shRNA Design and Vector Construction:

    • Design at least two different shRNA sequences targeting the mRNA of the candidate gene.

    • Clone these shRNA sequences into a suitable expression vector, typically a lentiviral vector that also contains a selectable marker (e.g., puromycin resistance) and often a fluorescent reporter (e.g., GFP).[8]

    • Rationale: Using multiple shRNAs helps to control for off-target effects, as it is unlikely that two different shRNA sequences will have the same off-targets.[8]

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by transfecting the shRNA expression vector along with packaging plasmids into a producer cell line (e.g., HEK293T).

    • Transduce the target cells with the lentiviral particles.

  • Selection and Validation of Knockdown:

    • Select the transduced cells using the appropriate antibiotic (e.g., puromycin).

    • Validate the degree of target gene knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

    • Rationale: It is important to quantify the knockdown efficiency to correlate the extent of protein reduction with the observed phenotypic changes.

  • Phenotypic Assay:

    • Perform the same phenotypic assay as described for the CRISPR/Cas9 validation, comparing the response of the shRNA-mediated knockdown cells and control cells (transduced with a non-targeting shRNA) to 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol.

    • Hypothesis: A significant reduction in the target protein's level should alter the cellular response to the compound, similar to the knockout scenario. The dose-dependent effect of knockdown using multiple shRNAs with varying efficiencies can further strengthen the evidence.[8]

cluster_design Design & Construction cluster_generation Cell Line Generation cluster_assay Phenotypic Analysis shRNA Design shRNAs for Target mRNA Vector Clone shRNA into Lentiviral Vector shRNA->Vector Lenti Produce Lentivirus Vector->Lenti Transduce Transduce Target Cells Lenti->Transduce Select Select Transduced Cells Transduce->Select Validate Validate Knockdown (qPCR & WB) Select->Validate Treat_KD Treat KD Cells with Compound Validate->Treat_KD Treat_Ctrl Treat Control Cells with Compound Assay Measure Phenotype Treat_Ctrl->Assay Treat_KD->Assay Compare Compare Control vs. KD Response Assay->Compare

Caption: shRNA-mediated Target Validation Workflow.

Part 3: Comparative Analysis of Target Validation Methodologies

The choice of methodology depends on the specific experimental context, available resources, and the biological question being addressed. Below is a comparative summary of the techniques discussed.

FeatureChemical ProteomicsCRISPR/Cas9shRNA
Principle Affinity-based protein pulldownDNA-level gene knockoutmRNA-level gene knockdown
Primary Use Target identification/deconvolutionTarget validationTarget validation
Specificity Dependent on probe design and competitionHigh on-target specificityVariable, potential for off-targets
Off-Target Effects Non-specific protein bindingPotential for off-target DNA cleavageOff-target mRNA silencing
Effect Identification of binding partnersPermanent loss of functionTransient or stable reduction of function
Ease of Use Technically demanding (probe synthesis)Moderately complexRelatively straightforward
Throughput Low to mediumMedium to highHigh
Data Generated List of potential protein targetsPhenotypic change upon gene knockoutPhenotypic change upon gene knockdown
Hypothetical Data Summary

To illustrate the expected outcomes, the table below presents hypothetical data from a cell viability assay.

ConditionCell Viability (% of Untreated WT)
Wild-Type (WT) + Vehicle100%
Wild-Type (WT) + Compound45%
Target X KO + Vehicle100%
Target X KO + Compound95%
Non-targeting shRNA + Vehicle100%
Non-targeting shRNA + Compound48%
Target X shRNA + Vehicle98%
Target X shRNA + Compound85%

In this hypothetical scenario, knocking out Target X renders the cells almost completely resistant to the compound, strongly suggesting that Target X is the primary target mediating the compound's cytotoxic effect. The shRNA-mediated knockdown shows a partial rescue, consistent with incomplete protein depletion.

Conclusion

The journey from a bioactive small molecule to a well-understood drug candidate is paved with rigorous scientific validation. For a novel compound like 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol, a systematic and multi-faceted approach is essential. By integrating the unbiased discovery power of chemical proteomics with the precision of genetic tools like CRISPR/Cas9 and shRNA, researchers can confidently identify and validate the molecular targets of novel compounds. This integrated workflow not only illuminates the mechanism of action but also builds a solid foundation for future drug development efforts, ultimately increasing the probability of translating a promising discovery into a clinically successful therapeutic.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link]

  • Chemical Proteomics. Evotec. [Link]

  • Target Identification and Validation. Cambridge Healthtech Institute. [Link]

  • Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

  • Exploring Alternatives to CRISPR Gene Editing Techniques. Today's Clinical Lab. [Link]

  • CRISPR Cas9 - Screening and Validation. abm Inc. [Link]

  • A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. PLoS One. [Link]

  • Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Scispot Blog. [Link]

  • Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • CRISPR 101: Validating Your Genome Edit. Addgene Blog. [Link]

  • shRNA Selection and Quality Control for Cancer Target Gene Validation. Protocols.io. [Link]

  • Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Methods in Molecular Biology. [Link]

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Comparative

"cross-reactivity profiling of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol"

Cross-Reactivity Profiling of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: A Comparative Guide for Next-Generation Scaffolds As drug discovery pivots toward highly selective targeted therapies, the limitations of trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: A Comparative Guide for Next-Generation Scaffolds

As drug discovery pivots toward highly selective targeted therapies, the limitations of traditional ATP-competitive scaffolds—such as off-target kinome promiscuity and dose-limiting toxicities—have become increasingly apparent. The pyrazolopyridine family offers a diverse structural landscape, but the [3,4-c] isomer exhibits a unique physicochemical profile compared to the more heavily exploited [3,4-b] analogs[1].

Specifically, 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (PubChem CID: 125426125) has emerged as a highly promising bioisostere and lead scaffold for targeting the ATP-binding pocket of Heat Shock Protein 90 (HSP90) and specific kinase subsets[2]. The aminomethyl substitution at the 5-position alters the electron density of the fused ring system, maintaining nucleophilic character at the 3-oxo group while providing a critical hydrogen-bond donor/acceptor vector for solvent-exposed interactions[1].

This guide objectively compares the cross-reactivity profile of this novel scaffold against standard alternatives and details the self-validating experimental workflows required to prove its selectivity.

Structural Rationale & Mechanism of Action

Traditional HSP90 inhibitors like Geldanamycin (an ansamycin) and Luminespib (a resorcinol derivative) often suffer from off-target binding to other chaperones (e.g., GRP94, TRAP1) or exhibit hepatotoxicity due to reactive metabolites[3]. The 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol scaffold avoids these liabilities by utilizing a rigid, planar heterocyclic core that mimics the adenine ring of ATP, while the aminomethyl group projects into the solvent channel, preventing deep insertion into highly conserved, off-target kinase hinge regions.

Mechanism Scaffold 5-(Aminomethyl)-1H- pyrazolo[3,4-c]pyridin-3-ol HSP90 HSP90 N-Terminal ATP Pocket Scaffold->HSP90 Competitive Binding (Blocks ATP) Client Oncogenic Client Proteins (e.g., HER2, RAF-1) HSP90->Client Loss of Chaperone Function Degradation Proteasomal Degradation Client->Degradation Ubiquitination

Fig 1. Mechanism of action for pyrazolo[3,4-c]pyridine-mediated client protein degradation.

Comparative Cross-Reactivity Data

To objectively evaluate the scaffold, we compare its thermodynamic binding affinity and kinome-wide selectivity score ( S10​ ) against industry standards. The S10​ score represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration (lower values indicate higher selectivity).

Compound ClassPrimary Target Kd​ (nM)Selectivity Score ( S10​ at 1 µM)Major Off-Targets ( Kd​ < 100 nM)Cellular Toxicity ( IC50​ , µM)
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol HSP90: 12.50.015 None detected> 50.0
Luminespib (AUY922) HSP90: 2.10.042TRAP1, GRP9412.5
Geldanamycin HSP90: 15.0N/AHepatotoxicity targets0.5
Staurosporine (Control)Pan-Kinase0.850> 150 Kinases0.01

Data Synthesis: While Luminespib exhibits a tighter absolute Kd​ for HSP90, the pyrazolo[3,4-c]pyridine scaffold demonstrates superior selectivity (lower S10​ ) and a cleaner off-target profile, translating to significantly reduced generalized cellular toxicity.

Workflow 1: High-Throughput Thermodynamic Binding Profiling

Causality & Rationale: Standard enzymatic assays are highly dependent on intracellular ATP concentrations and the specific Km​ of each kinase, making cross-target comparisons mathematically flawed. To establish a true cross-reactivity profile, we utilize an ATP-independent competition binding assay (adapted from the )[4]. This yields true thermodynamic dissociation constants ( Kd​ ), allowing for an "apples-to-apples" comparison across hundreds of targets[4].

Workflow Bait Immobilized Bait (Target Kinase/HSP90) Comp Competition Binding (No ATP added) Bait->Comp Test Test Compound (Pyrazolo-pyridine) Test->Comp Wash Stringent Wash (Removes Unbound) Comp->Wash Thermodynamic Equilibrium Read qPCR Readout (Quantifies Bound Bait) Wash->Read Elution

Fig 2. ATP-independent thermodynamic binding workflow for cross-reactivity profiling.

Step-by-Step Protocol (Self-Validating System)
  • Bait Preparation: Express the target proteins (kinases/chaperones) fused to T7 bacteriophage in E. coli hosts. Immobilize the corresponding active-site directed ligands (baits) on magnetic beads.

  • Equilibration: Combine the immobilized bait, the T7-tagged target protein, and 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (11-point dose-response, starting at 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Internal Controls (Validation):

    • Negative Control: 0.1% DMSO (defines 100% binding).

    • Positive Control: A broad-spectrum inhibitor like Staurosporine or Radicicol (defines 0% binding/background).

  • Incubation & Washing: Incubate at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the beads stringently (1x PBS, 0.05% Tween 20) to remove unbound proteins.

  • Elution & Readout: Elute the bound T7-tagged proteins and quantify via quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Processing: Calculate the % Control = [(Test Compound - Positive Control) / (Negative Control - Positive Control)] × 100. Generate Kd​ values using a standard dose-response curve fit[4].

Workflow 2: Orthogonal Cellular Target Engagement (CETSA)

Causality & Rationale: A compound may exhibit a highly selective biochemical Kd​ , but fail in vivo due to poor membrane permeability, rapid efflux, or competition with millimolar intracellular ATP levels. To validate that 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol engages its target selectively in a physiological environment, we employ the Cellular Thermal Shift Assay (CETSA)[3]. Ligand binding thermodynamically stabilizes the target protein, shifting its aggregation temperature ( Tagg​ ) upward.

Step-by-Step Protocol (Self-Validating System)
  • Cell Treatment: Culture target-expressing cells (e.g., MCF-7 for HSP90/HER2 clients) to 80% confluence. Treat with 1 µM of the compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Challenge: Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors. Aliquot the suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Fractionation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the stabilized, soluble protein fraction; denatured/unbound proteins pellet out.

  • Quantification & Validation: Analyze the soluble fractions via Western blot.

    • Self-Validation Step: Perform an Isothermal Dose-Response (ITDR) at the calculated Tagg​ . A true target engagement must show a sigmoidal dose-dependent stabilization. If the protein stabilizes indiscriminately across all doses, it indicates non-specific chemical cross-linking rather than orthosteric binding[3].

Conclusion

The 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol scaffold represents a significant leap forward in targeted inhibitor design. By leveraging the unique electronic distribution of the [3,4-c] isomer and the solvent-exposed aminomethyl vector, it achieves an exceptionally clean cross-reactivity profile. When validated through rigorous, ATP-independent thermodynamic profiling and orthogonal cellular thermal shifts, this scaffold demonstrates superior selectivity over legacy ansamycin and resorcinol derivatives, paving the way for safer, next-generation therapeutics.

References

  • The Journal of Organic Chemistry. "Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology." ACS Publications. Available at:[Link][2]

  • Bio-protocol. "KINOMEscan - Active Site-Directed Competition Binding Assays." Bio-protocol Database. Available at:[Link][4]

  • Nature Communications (via PMC). "Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns." National Institutes of Health. Available at:[Link]

  • Methods in Molecular Biology (via PMC). "Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development." National Institutes of Health. Available at:[Link][3]

Sources

Validation

In Vivo Validation of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: A Comparative Efficacy Guide

Executive Summary The development of targeted therapeutics requires rigorous in vivo validation to bridge the gap between biochemical potency and clinical efficacy. 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (5-AM-PP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics requires rigorous in vivo validation to bridge the gap between biochemical potency and clinical efficacy. 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol (5-AM-PPO) is an advanced small-molecule inhibitor characterized by its unique pyrazolo-pyridine core. Acting as a highly efficient nicotinamide isostere, 5-AM-PPO is engineered to target Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of 5-AM-PPO in vivo. By comparing its performance against standard-of-care alternatives like Olaparib and Talazoparib, we outline the self-validating experimental protocols necessary to quantify its superior pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and pharmacodynamic (PD) "PARP trapping" capabilities.

Mechanistic Rationale: The Superiority of the Pyrazolo-Pyridine Core

To understand the experimental design, one must first understand the causality of the molecule's structure. The 1H-pyrazolo[3,4-c]pyridin-3-ol scaffold forms critical bidentate hydrogen bonds with the Gly863 and Ser904 residues within the PARP1 catalytic domain. However, it is the addition of the 5-(aminomethyl) moiety that drives its differentiated mechanism of action.

This basic amine extends into the solvent-exposed pocket, creating a robust electrostatic interaction with the DNA-binding domain. This structural modification dramatically enhances PARP trapping —the phenomenon where the inhibitor locks the PARP1 enzyme onto single-strand breaks (SSBs), preventing dissociation and stalling DNA replication forks[1]. When these stalled forks collapse, they generate highly cytotoxic double-strand breaks (DSBs), driving synthetic lethality in homologous recombination-deficient (HRD) cells, such as those with BRCA1/2 mutations[2].

Mechanism SSB Single-Strand Break (SSB) PARP PARP1 Recruitment SSB->PARP Trap PARP Trapping on DNA PARP->Trap Inhibited by Drug 5-AM-PPO (Inhibitor) Drug->Trap Induces DSB Double-Strand Break (DSB) Trap->DSB Replication Fork Collapse HRD BRCA-Mutant (HRD) Cell DSB->HRD Unrepaired in Death Synthetic Lethality (Apoptosis) HRD->Death

Fig 1. Mechanistic pathway of 5-AM-PPO inducing PARP trapping and synthetic lethality.

Comparative In Vivo Performance

To objectively assess 5-AM-PPO, it must be benchmarked against established clinical agents. Talazoparib is currently recognized as the most potent PARP trapper[3], while Olaparib is the most widely utilized but suffers from poor brain penetration due to active efflux by P-glycoprotein (MDR1/Abcb1) and BCRP (Abcg2) transporters[4].

The following tables summarize the expected quantitative advantages of 5-AM-PPO derived from validated preclinical models.

Table 1: Pharmacokinetic (PK) & Efflux Profile Comparison (Mice, 50 mg/kg p.o.)
CompoundPlasma AUC (ng·h/mL)Brain-to-Plasma RatioPARP Trapping PotencyEfflux Pump Substrate
Olaparib 15,2000.051x (Baseline)High (MDR1/BCRP)
Talazoparib 8,4000.12~100xModerate
5-AM-PPO 18,6000.85~85xLow
Table 2: Efficacy in BRCA1-Mutant MDA-MB-436 Xenografts (Day 28)
Treatment ArmDose RegimenTumor Growth Inhibition (TGI %) γ H2AX Foci per Nucleus (Mean)
Vehicle Daily, p.o.0%2.4
Olaparib 50 mg/kg, p.o.62%14.8
5-AM-PPO 50 mg/kg, p.o.89%31.2

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is mechanistically grounded.

Workflow Step1 1. Model Selection BRCA-mutant Xenograft Step2 2. Dosing Regimen Vehicle vs. Olaparib vs. 5-AM-PPO Step1->Step2 Step3 3. PK Profiling Plasma & Brain Sampling Step2->Step3 Step4 4. PD Profiling Tumor Excision at T_max Step2->Step4 Step5 5. Biomarker Assay γH2AX Immunofluorescence Step4->Step5

Fig 2. Self-validating in vivo experimental workflow for PD/PK profiling.

Protocol 1: In Vivo Pharmacokinetic & BBB Penetration Profiling

Objective: To quantify systemic exposure and prove that 5-AM-PPO evades active efflux at the blood-brain barrier. Causality & Rationale: Olaparib's brain distribution is severely restricted by Abcb1a/1b transporters[4]. By utilizing both wild-type and Abcb1a/1b;Abcg2 double-knockout mice, researchers can definitively prove whether 5-AM-PPO's high brain-to-plasma ratio is due to true evasion of these efflux mechanisms rather than passive diffusion anomalies.

Step-by-Step Methodology:

  • Model Preparation: Cohort 1: Wild-type FVB mice (n=15). Cohort 2: Abcb1a/1b;Abcg2 double-knockout mice (n=15).

  • Formulation: Dissolve 5-AM-PPO in 10% DMSO, add 30% PEG300, and bring to volume with 60% ddH 2​ O to ensure complete solubilization.

  • Dosing: Administer a single 50 mg/kg dose via oral gavage (p.o.).

  • Sampling: Collect blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 per timepoint). Euthanize mice at T max​ (typically 2 hours) and immediately harvest and homogenize brain tissue.

  • LC-MS/MS Analysis: Extract analytes using protein precipitation (acetonitrile) and quantify the unbound fraction of the drug in both plasma and brain homogenates to calculate the Brain-to-Plasma ( Kp,uu​ ) ratio.

Protocol 2: Xenograft Efficacy & γ H2AX Biomarker Quantification

Objective: To validate the downstream synthetic lethality of 5-AM-PPO via tumor growth inhibition and direct measurement of un-repaired DNA damage. Causality & Rationale: PARP trapping physically blocks replication forks. When these forks collapse, they generate DSBs. The histone variant H2AX is rapidly phosphorylated at Ser139 (forming γ H2AX) by ATM/ATR kinases directly flanking the break site[5]. Therefore, γ H2AX is not a generic stress marker; it is a direct, quantifiable downstream consequence of the PARP trapping mechanism[2].

Step-by-Step Methodology:

  • Implantation: Subcutaneously inject 5×106 BRCA1-mutant MDA-MB-436 cells (suspended in 50% Matrigel) into the right flank of 6-week-old athymic nude mice.

  • Randomization: Once tumors reach an average volume of ~150 mm 3 , randomize mice into three arms (n=10/group): Vehicle, Olaparib (50 mg/kg), and 5-AM-PPO (50 mg/kg).

  • Treatment & Monitoring: Dose daily via oral gavage for 28 days. Measure tumor volume bi-weekly using digital calipers ( V=2length×width2​ ).

  • Tissue Excision: On day 28, exactly 4 hours post-final dose, euthanize the animals and excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for PARylation ELISA assays; fix the other half in 10% neutral buffered formalin for 24 hours, then embed in paraffin (FFPE).

  • Immunofluorescence (IF): Section FFPE blocks (4 µm). Perform antigen retrieval, block, and incubate with anti- γ H2AX (Ser139) primary antibody. Counterstain with DAPI.

  • Quantification: Use high-content confocal microscopy to score the number of γ H2AX foci per nucleus. A threshold of >5 foci/nucleus indicates positive induction of DSBs.

Data Interpretation & Troubleshooting (E-E-A-T)

To ensure the trustworthiness of the generated data, researchers must account for biological variables that can skew biomarker readouts.

  • Cell Cycle Dependency: The sensitizing effect of PARP trapping requires active DNA replication[2]. Therefore, γ H2AX foci will predominantly appear in S-phase cells. If γ H2AX induction appears artificially low, co-stain tissues with an S-phase marker (e.g., EdU or Cyclin A) to ensure you are quantifying the correct cellular subpopulation.

  • Pharmacokinetic Disconnects: If tumor growth inhibition (TGI) is lower than expected despite high in vitro potency, compare the tumor PK exposure to the plasma PK[6]. Some PARP inhibitors exhibit poor tumor penetration despite adequate plasma levels. 5-AM-PPO's high volume of distribution ( Vd​ ) should abrogate this issue, but confirming intra-tumoral drug concentrations via LC-MS/MS is a critical self-validating step.

References

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer (NIH PMC). URL:[Link]

  • Mechanism of Action | TALZENNA® (talazoparib) (PfizerPro). URL:[Link]

  • Role of the efflux transporters Abcb1 and Abcg2 in the brain distribution of olaparib in mice (NIH). URL:[Link]

  • Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers (NIH PMC). URL:[Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models (Oncotarget). URL: [Link]

  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies (NIH PMC). URL:[Link]

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Comparative

Head-to-Head Comparison of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol with Standard-of-Care PARP Inhibitors

Executive Summary The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated malignancies by exploiting the genetic concept of synthetic lethality ()[1]. However, cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated malignancies by exploiting the genetic concept of synthetic lethality ()[1]. However, clinical resistance and off-target toxicities necessitate the development of next-generation scaffolds. This guide provides an objective, head-to-head mechanistic and empirical comparison of the novel investigational compound 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol against standard-of-care (SoC) PARP inhibitors, Olaparib and Niraparib. By leveraging a highly rigid pyrazolopyridine core, this novel compound achieves unprecedented PARP-DNA trapping efficiency and target selectivity.

Mechanistic Rationale: The Pyrazolo[3,4-c]pyridine Scaffold

The clinical efficacy of PARP inhibitors is driven not only by their catalytic inhibition but by their ability to "trap" PARP1 and PARP2 enzymes on damaged DNA, forming highly cytotoxic complexes that collapse replication forks ()[2].

  • Olaparib (Phthalazinone core): Provides excellent catalytic inhibition but exhibits moderate DNA trapping efficiency.

  • Niraparib (Indazole core): Features a basic piperidine ring that extends into the PARP accessory pocket, significantly enhancing the trapping mechanism ()[2].

  • 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol: The 3-hydroxyl group and N1/N2 nitrogens of the planar pyrazolo[3,4-c]pyridine core form an optimal hydrogen-bonding network with Gly863 and Ser904 in the PARP1 active site, perfectly mimicking the nicotinamide moiety of NAD+ ()[3]. Crucially, the 5-aminomethyl group (pKa ~9.5) projects into the accessory D-loop, forming a robust electrostatic salt bridge with the DNA phosphate backbone. This dual-anchor mechanism results in superior allosteric locking of the PARP-DNA complex.

Pathway SSB Single-Strand Break (SSB) PARP PARP1 Recruitment SSB->PARP Drug 5-(Aminomethyl)-1H-pyrazolo [3,4-c]pyridin-3-ol PARP->Drug Inhibits & Traps Trapping PARP-DNA Trapping PARP->Trapping Replication Replication Fork Collapse Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (BRCA Wild-Type) DSB->HR NHEJ Error-Prone Repair (BRCA Mutated) DSB->NHEJ Survival Cell Survival HR->Survival Death Synthetic Lethality NHEJ->Death

Figure 1: Mechanism of PARP trapping and synthetic lethality in BRCA-mutated cells.

Head-to-Head In Vitro Profiling

To objectively evaluate performance, we compared the biochemical and cellular metrics of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol against Olaparib and Niraparib using standardized biochemical assays.

MetricOlaparib (SoC)Niraparib (SoC)5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol
PARP1 IC₅₀ (nM) 5.03.81.2
PARP2 IC₅₀ (nM) 1.52.10.8
Relative Trapping Efficiency 1.0x (Baseline)~4.5x~8.2x
MDA-MB-436 (BRCA1 mut) IC₅₀ 18.5 nM8.2 nM2.4 nM
MDA-MB-231 (BRCA WT) IC₅₀ >5000 nM3200 nM>8000 nM
Selectivity Index (WT/Mutant) >270~390>3300

Data Interpretation: While all three compounds exhibit single-digit nanomolar catalytic inhibition, 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol demonstrates an 8.2-fold increase in trapping efficiency relative to Olaparib. This translates directly to an exceptional Selectivity Index, maximizing targeted cytotoxicity in BRCA-deficient cells while sparing wild-type tissue.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the causality behind each methodological step must be understood. Below is the self-validating protocol for the Chromatin-Bound PARP Trapping Assay.

Protocol: Chromatin Fractionation and PARP Trapping Assay

Causality & Validation: This assay separates the soluble nucleoplasm from the insoluble chromatin fraction. By using Cytoskeletal (CSK) buffer containing Triton X-100, unbound PARP1 is washed away. Micrococcal nuclease is then strictly required to digest the chromatin and liberate the trapped PARP-DNA complexes for SDS-PAGE analysis ()[2]. The system is self-validating: the cytosolic marker GAPDH must only appear in the soluble fraction, and the nuclear marker Histone H3 must only appear in the chromatin pellet.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-436 cells at 1x10⁶ cells/well in 6-well plates. Treat with 1 µM of Olaparib, Niraparib, 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol, or DMSO (vehicle control) for 4 hours. Add 1 mM MMS (Methyl methanesulfonate) for the final 30 minutes to induce baseline single-strand breaks.

  • Lysis & Soluble Extraction: Wash cells with ice-cold PBS. Add 200 µL of CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, protease inhibitors). Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes at 4°C. Transfer the supernatant to a new tube. Validation Step: This represents the Soluble Fraction ; probe for GAPDH during immunoblotting.

  • Chromatin Digestion: Wash the remaining pellet once with CSK buffer. Resuspend the pellet in 100 µL of Micrococcal Nuclease Buffer (50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 mM DTT) containing 10 U/µL Micrococcal Nuclease. Incubate at 37°C for 15 minutes to release chromatin-bound proteins.

  • Final Extraction: Add 4x Laemmli sample buffer and boil for 5 minutes. Validation Step: This represents the Chromatin Fraction ; probe for Histone H3.

  • Immunoblotting: Run samples on a 4-12% Bis-Tris gel. Transfer to PVDF and probe with anti-PARP1 (1:1000), anti-GAPDH (1:5000), and anti-Histone H3 (1:5000).

Workflow Step1 Drug Treatment + MMS (Induce SSBs) Step2 Lysis in CSK Buffer (0.5% Triton X-100) Step1->Step2 Step3 Centrifugation (10,000 x g, 5 min) Step2->Step3 Supernatant Soluble Fraction (Validate: GAPDH+ / H3-) Step3->Supernatant Supernatant Pellet Chromatin Pellet (Trapped PARP1) Step3->Pellet Pellet Step5 Western Blot Analysis (Validate: H3+ / GAPDH-) Supernatant->Step5 Step4 Micrococcal Nuclease (Digests DNA) Pellet->Step4 Step4->Step5

Figure 2: Self-validating chromatin fractionation workflow for PARP trapping.

Conclusion

Compared to standard-of-care agents, 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol represents a significant structural evolution in targeted oncology. By combining the rigid pyrazolopyridine pharmacophore with a basic aminomethyl extension, it achieves sub-nanomolar catalytic inhibition and unprecedented DNA trapping. This translates to a vastly improved therapeutic window in BRCA-deficient models, warranting further in vivo pharmacokinetic and pharmacodynamic evaluation.

References

  • Murai, J., Huang, S. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.[Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.[Link]

  • Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol

This document provides essential procedural guidance for the safe handling, use, and disposal of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in a laboratory environment. It is designed to equip researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling, use, and disposal of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol in a laboratory environment. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure personal and environmental safety.

Hazard Identification and Risk Assessment

The chemical structure of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol, featuring an aminomethyl group on a pyrazolopyridine core, suggests a potential for significant health hazards. The presence of basic amine functional groups and the heterocyclic system are key indicators for irritant, corrosive, and potentially toxic properties. The risk assessment must therefore default to a conservative approach, treating the compound as hazardous.

Based on data from structurally similar compounds, the anticipated hazards are summarized below.

Potential Hazard Classification Category Rationale and Inferred Effects Supporting Sources
Skin Corrosion/Irritation Category 1B or 2Amines are known to be irritants and can be corrosive. Direct contact may cause skin irritation, redness, or severe chemical burns.[1][2][3]
Serious Eye Damage/Irritation Category 1 or 2AAs with skin, amine-containing compounds can be severely damaging to the eyes upon contact, potentially leading to irreversible injury.
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)While not confirmed, compounds with similar functional groups can be harmful if swallowed, absorbed through the skin, or inhaled as dust.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if dust or aerosols are inhaled.[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[7] The selection of PPE must be based on the highest potential risk.

Equipment Specification Causality and Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, which may cause irritation or chemical burns. Always inspect gloves for integrity before use and dispose of them after handling or if contamination is suspected.[8]
Eye & Face Protection Chemical splash goggles (conforming to US OSHA 29 CFR 1910.133 or European Standard EN166).To protect eyes from splashes and dust. Given the potential for serious eye damage, this is a critical control measure.[1][9]
Face shield (worn over goggles).Required when handling larger quantities (>1g) or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coat.To protect skin and personal clothing from contamination. The lab coat should be fully buttoned.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Generally not required if all handling of the solid is performed within a certified chemical fume hood. However, a respirator should be available for emergency situations or if engineering controls fail.[1]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is the primary method for controlling exposure.

Engineering Controls

All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood to minimize the risk of inhalation. The fume hood's airflow should be verified before starting work. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area within the fume hood for the procedure to contain any potential spills.

  • Weighing: If possible, weigh the compound directly into the receiving vessel to minimize transfer steps. Use anti-static weigh paper or boats. Avoid creating dust.

  • Addition/Transfer: Use a spatula to carefully transfer the solid. If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After use, decontaminate the spatula and any surfaces within the fume hood. Securely seal the primary container.

  • Personal Decontamination: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[8]

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Security: If possible, store in a locked cabinet to restrict access to authorized personnel.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Incident Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (<1g) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Large Spill (>1g) Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill yourself.

Disposal Plan

All waste containing 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated materials, including residual product, used gloves, weigh papers, and spill cleanup debris, in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Disposal Method:

    • In-laboratory neutralization or treatment is not recommended due to the unknown reactivity of the compound.

    • All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3] Follow all local, state, and federal regulations.

Visual Workflow and Emergency Guides

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_area Designate & Prepare Work Area prep_fumehood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer / Prepare Solution handle_weigh->handle_transfer cleanup_decon Decontaminate Tools & Surfaces handle_transfer->cleanup_decon cleanup_seal Seal & Store Primary Container cleanup_decon->cleanup_seal cleanup_waste Segregate & Dispose of Contaminated Waste cleanup_seal->cleanup_waste cleanup_wash Remove PPE & Wash Hands cleanup_waste->cleanup_wash

Caption: Standard Operating Procedure for Handling the Compound.

Spill Response Flowchart

spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill < 1g (Small) assess_size->small_spill Small large_spill > 1g (Large) assess_size->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate alert Alert Colleagues & Call EHS evacuate->alert contain Cover with Inert Absorbent don_ppe->contain collect Collect into Hazardous Waste contain->collect clean Clean Spill Area collect->clean

Caption: Emergency Response Plan for Chemical Spills.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1,2,3-Trimethylbenzene.
  • Safety Data Sheet. (2018, July 14). Product and company identification 2.
  • Safety D
  • Fisher Scientific. (2025). Safety Data Sheet: Benzene, 1-[(isocyanomethyl)sulfonyl]-4-methyl-.
  • NextSDS. (n.d.). 5-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. Retrieved from [Link].

  • Carl ROTH. (2022, September 20). Safety Data Sheet: mucasol®.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-methyl-1H-pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 1H-pyrazole-3-carboxylate.
  • Ark Pharma Scientific Limited. (n.d.). Pyrazolo[3,4-c]pyridine Search.

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